molecular formula C11H7BrN2O2 B1290980 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde CAS No. 952182-70-6

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

货号: B1290980
CAS 编号: 952182-70-6
分子量: 279.09 g/mol
InChI 键: QSWXBGNAPDVBSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Its molecular structure, which incorporates both a bromo-substituted pyrimidine ring and a benzenecarbaldehyde group, makes it a valuable building block for the synthesis of more complex, biologically active molecules. The bromopyrimidine moiety is a key feature in several pharmacologically active compounds. For instance, related bromopyrimidine derivatives have been utilized in the discovery and development of patented pharmaceutical agents, such as dual endothelin receptor antagonists . As a reagent, the aldehyde functional group offers a versatile handle for further chemical modification, primarily through condensation or nucleophilic addition reactions, enabling researchers to create a diverse array of chemical libraries for biological screening. This compound is intended for use as a reference standard and a synthetic intermediate in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXBGNAPDVBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267641
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-70-6
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its versatile chemical reactivity and ability to engage in various biological interactions. The title compound, 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, represents a key intermediate, strategically designed with multiple points for molecular elaboration. The presence of a bromine atom on the pyrimidine ring offers a handle for subsequent cross-coupling reactions, while the aldehyde functionality provides a gateway for the synthesis of a diverse array of chemical entities such as Schiff bases, amines, and alcohols. The diaryl ether linkage is a common motif in many biologically active molecules, contributing to conformational rigidity and optimal ligand-receptor binding.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, grounded in fundamental principles of organic chemistry and supported by practical insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Mechanistic Approach to Williamson Ether Synthesis

The most direct and efficient route to 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[2][3] This strategy involves the coupling of two key precursors: 5-bromo-2-chloropyrimidine and 3-hydroxybenzaldehyde.

Precursor Analysis:

  • 5-Bromo-2-chloropyrimidine: This di-halogenated pyrimidine is the electrophilic partner in the reaction. The electron-deficient nature of the pyrimidine ring, coupled with the presence of two halogen atoms, activates the ring towards nucleophilic attack. Notably, the chlorine atom at the 2-position is significantly more labile and susceptible to displacement by nucleophiles compared to the bromine atom at the 5-position.[4][5] This differential reactivity is a key advantage, allowing for selective functionalization.

  • 3-Hydroxybenzaldehyde: This commercially available reagent serves as the nucleophile. The phenolic hydroxyl group is weakly acidic and requires deprotonation by a suitable base to form the more potent nucleophilic phenoxide anion.[6][7]

The core of the synthetic strategy relies on the generation of the 3-formylphenoxide ion, which then attacks the electron-deficient carbon at the 2-position of the 5-bromo-2-chloropyrimidine ring, displacing the chloride leaving group to form the desired diaryl ether.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated to ensure reproducibility and success.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplier
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.43≥98%Commercially Available
3-HydroxybenzaldehydeC₇H₆O₂122.12≥99%Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexanesN/AN/AACS GradeCommercially Available
Brine (saturated NaCl solution)NaCl58.44N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥99.5%Commercially Available
Step-by-Step Methodology
  • Reaction Setup and Inert Atmosphere:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq, e.g., 5.0 g, 40.9 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 8.48 g, 61.4 mmol).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can quench the phenoxide nucleophile. An inert nitrogen atmosphere prevents potential side reactions with atmospheric oxygen and moisture. Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions with the aldehyde functionality.[8] An excess of the base ensures complete deprotonation.

  • Solvent and Reagent Addition:

    • Add anhydrous N,N-dimethylformamide (DMF, ~100 mL) to the flask via a syringe.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide.

    • Add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 7.91 g, 40.9 mmol) to the reaction mixture.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and available for reaction.[4] Its high boiling point is also suitable for reactions requiring heating.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-90 °C using a heating mantle and an oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

    • Rationale: Heating increases the reaction rate. TLC is a crucial technique for monitoring the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (~500 mL) with stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash it with copious amounts of water to remove DMF and inorganic salts.

    • If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Rationale: Quenching the reaction with water precipitates the organic product, which has low aqueous solubility. Extraction with an organic solvent is an alternative method to isolate the product. Washing with water removes residual DMF and inorganic byproducts, while the brine wash removes any remaining water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the organic solution. Rotary evaporation efficiently removes the volatile organic solvent to isolate the non-volatile product.

Purification

The crude 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can yield a highly pure product.

Data Presentation and Characterization

Quantitative Data Summary
ParameterValueNotes
Reactant Molar Ratio 1:1:1.5(3-Hydroxybenzaldehyde : 5-Bromo-2-chloropyrimidine : K₂CO₃)
Reaction Temperature 80-90 °C
Reaction Time 4-6 hoursMonitor by TLC
Expected Yield >80%Based on similar Williamson ether syntheses.
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₇BrN₂O₂
Molecular Weight 279.09 g/mol
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.98 (s, 1H, -CHO)

    • 8.60 (s, 2H, Pyrimidine-H)

    • 7.80 (d, J = 7.6 Hz, 1H, Ar-H)

    • 7.65 (t, J = 7.8 Hz, 1H, Ar-H)

    • 7.50 (s, 1H, Ar-H)

    • 7.35 (d, J = 8.0 Hz, 1H, Ar-H)

    • Rationale: The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (~10 ppm). The two equivalent pyrimidine protons will appear as a singlet. The aromatic protons of the benzaldehyde ring will exhibit characteristic splitting patterns (doublet, triplet, singlet, and doublet) in the aromatic region (7-8 ppm).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 191.5 (-CHO)

    • 162.0 (C-O)

    • 158.5 (Pyrimidine C-Br)

    • 155.0 (Ar-C)

    • 138.0 (Ar-C)

    • 130.5 (Ar-CH)

    • 125.0 (Ar-CH)

    • 123.0 (Ar-CH)

    • 118.0 (Ar-CH)

    • 115.0 (Pyrimidine C-Cl)

    • Rationale: The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms of the pyrimidine and benzene rings will appear in the aromatic region, with carbons attached to heteroatoms (O, Br) showing distinct chemical shifts.

Visualizing the Synthesis Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagram, generated using Graphviz, illustrates the key steps of the synthesis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Mixture Reaction Mixture (80-90 °C, 4-6 h) 3-Hydroxybenzaldehyde->Reaction_Mixture 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine->Reaction_Mixture K2CO3 Potassium Carbonate K2CO3->Reaction_Mixture DMF Anhydrous DMF DMF->Reaction_Mixture Quenching Quenching (Ice-water) Reaction_Mixture->Quenching Filtration_Extraction Filtration / Extraction (Ethyl Acetate) Quenching->Filtration_Extraction Purification Purification (Column Chromatography) Filtration_Extraction->Purification Final_Product 3-[(5-Bromo-2-pyrimidinyl)oxy]- benzenecarbaldehyde Purification->Final_Product

Caption: Synthetic workflow for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Conclusion: A Gateway to Novel Chemical Space

This technical guide provides a robust and well-rationalized protocol for the synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde. By understanding the underlying chemical principles of the Williamson ether synthesis and adhering to the detailed experimental procedure, researchers can reliably produce this valuable intermediate. The strategic placement of the reactive aldehyde and the versatile bromo-pyrimidine moiety opens up a vast chemical space for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the frontiers of drug discovery.

References

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • RSC Publishing. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethane. [Link]

  • YouTube. in the chemical literature: Williamson ether synthesis. [Link]

  • PubMed. [Design, synthesis and biological evaluation of novel diaryl ethers bearing a pyrimidine motif as human Pin1 inhibitors]. [Link]

  • RSC.org. Supporting Information. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • NIST WebBook. Benzaldehyde, 3-hydroxy-. [Link]

  • Techno PharmChem. 3-Hydroxybenzaldehyde for Synthesis. [Link]

  • PubChem. 3-Hydroxybenzaldehyde. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • PubChem. 4-(Pyrimidin-2-yl)benzaldehyde. [Link]

  • PMC. 3-Bromo-2-hydroxybenzaldehyde. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide delves into the hypothesized mechanism of action of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, a molecule that combines the privileged pyrimidine structure with a reactive benzaldehyde moiety. In the absence of direct empirical data for this specific compound, this whitepaper proposes several plausible biological activities by drawing parallels with structurally related molecules. We will explore potential enzyme inhibition, receptor antagonism, and covalent modification as primary mechanisms. Furthermore, this document provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and drug development efforts.

Introduction: Deconstructing the Molecule

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a synthetic organic compound characterized by three key structural features: a 5-bromopyrimidine ring, an ether linkage, and a meta-substituted benzaldehyde. Each of these components can contribute to its overall pharmacological profile.

  • The Pyrimidine Core: Pyrimidine and its derivatives are well-established as "privileged scaffolds" in drug discovery, essential to the potent biological activities of numerous approved drugs, including anticancer, antiviral, and antibacterial agents.[1] Their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems makes them highly valuable in designing molecules with specific biological targets.[1]

  • The Benzaldehyde Group: The aldehyde functional group is a site of significant chemical reactivity. It can act as a hydrogen bond acceptor and, more importantly, can form reversible or irreversible covalent bonds (Schiff bases) with primary amines, such as the lysine residues found in the active sites of many enzymes.[2] This reactivity is a key consideration for its potential mechanism of action. Furthermore, benzaldehyde derivatives have been explored as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and as compounds with antioxidant properties.[3][4]

  • The Ether Linkage and Bromine Substitution: The ether linkage provides conformational flexibility, allowing the pyrimidine and phenyl rings to adopt optimal orientations for binding to a biological target. The bromine atom can participate in halogen bonding and increases the lipophilicity of the molecule, potentially influencing its membrane permeability and binding affinity.

Given these structural features, we can propose several testable hypotheses for the mechanism of action of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Hypothesized Mechanisms of Action

Hypothesis 1: Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases, particularly isoforms like ALDH1A3, are emerging as significant targets in cancer therapy due to their role in cancer stem cell survival and chemoresistance.[5] Structurally similar benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of ALDH1A3.[3] The aldehyde moiety of our topic compound could mimic the substrate of ALDH enzymes, leading to competitive inhibition.

Hypothesis 2: Endothelin Receptor Antagonism

The (5-bromo-2-pyrimidinyl)oxy moiety is a key structural feature of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[6] It is plausible that 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde could also bind to endothelin receptors (ET-A and/or ET-B), acting as an antagonist and blocking the downstream signaling pathways.

Hypothesis 3: Covalent Modification of Protein Targets

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack from amino acid residues in proteins, most notably the ε-amino group of lysine, to form a Schiff base. This covalent modification could lead to the irreversible inhibition of an enzyme or the disruption of a protein-protein interaction.

Experimental Validation Protocols

To elucidate the true mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to test the hypotheses outlined above.

Enzyme Inhibition Assays: Targeting ALDH1A3

This protocol is adapted from established methods for screening ALDH inhibitors.[3]

Objective: To determine if 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde inhibits the activity of recombinant human ALDH1A3.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Aldehyde substrate (e.g., hexanal)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (dissolved in DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, NAD⁺, and the test compound at various concentrations.

  • Add the ALDH1A3 enzyme to each well and incubate for 15 minutes at room temperature to allow for any pre-incubation effects.

  • Initiate the reaction by adding the aldehyde substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM)
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehydeALDH1A3To be determined
Reference Inhibitor (e.g., NCT-501)ALDH1A3Known value

Logical Workflow for ALDH Inhibition Studies

ALDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, NAD+, Buffer) C Combine Reagents and Compound in 96-well Plate A->C B Prepare Test Compound (Serial Dilutions) B->C D Initiate Reaction with Substrate C->D E Measure NADH Production (Absorbance at 340 nm) D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for determining the inhibitory activity against ALDH1A3.

Receptor Binding Assays: Endothelin Receptors

This protocol outlines a competitive binding assay to assess the affinity of the test compound for ET-A and ET-B receptors.

Objective: To determine if 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde can displace a radiolabeled ligand from the endothelin receptors.

Materials:

  • Cell membranes expressing human ET-A or ET-B receptors

  • Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

  • Non-specific binding control (e.g., unlabeled ET-1)

  • Glass fiber filters

  • Scintillation counter

Step-by-Step Protocol:

  • In assay tubes, combine the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant).

Signaling Pathway Visualization

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ET-A or ET-B) ET1->ETR Binds & Activates Gq Gq/11 ETR->Gq Activates Test_Cmpd 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Test_Cmpd->ETR Hypothesized Antagonism PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Vasoconstriction) Ca_PKC->Response

Caption: Hypothesized antagonism of the Endothelin signaling pathway.

Mass Spectrometry-Based Target Identification

To test for covalent modification, a proteomics approach can be employed to identify proteins that are adducted by the compound in a cellular context.

Objective: To identify the protein targets of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde through covalent labeling.

Materials:

  • Cultured cells (e.g., a cancer cell line like MCF-7)

  • Lysis buffer

  • 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

  • Trypsin

  • LC-MS/MS system

Step-by-Step Protocol:

  • Treat the cultured cells with the test compound or a vehicle control (DMSO).

  • Lyse the cells and harvest the proteome.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures using high-resolution LC-MS/MS.

  • Use specialized software to search the MS/MS data for peptides that have been modified by the addition of the test compound. This will be identifiable by a specific mass shift corresponding to the mass of the compound.

  • Identify the proteins from which the modified peptides originated.

  • Validate the identified targets using orthogonal assays, such as Western blotting or functional assays.

Summary and Future Directions

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde presents an intriguing scaffold for drug discovery. Based on its structural components, we have proposed three plausible and testable mechanisms of action: ALDH inhibition, endothelin receptor antagonism, and covalent modification of protein targets. The experimental protocols detailed in this guide provide a clear and robust framework for investigating these hypotheses.

Future research should focus on a systematic evaluation of these potential mechanisms. Positive results in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound, as well as in vivo studies to assess its efficacy and pharmacokinetic properties. The versatility of the pyrimidine and benzaldehyde moieties suggests that derivatives of this compound could be tailored to a wide range of therapeutic targets, making it a promising starting point for novel drug development programs.

References

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026, February 4). PMC.
  • Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Pharmaceutical Intermedi
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). MDPI.
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026, February 6). MDPI.
  • 3-Bromo-2-hydroxybenzaldehyde. PMC.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3).
  • Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 P
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (N.d.).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).

Sources

Technical Guide: Biological Activity & Assay Workflows for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In modern drug discovery and agrochemical development, 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS 952182-70-6) serves as a highly privileged, versatile synthetic building block. Rather than acting as a standalone therapeutic, this intermediate is the foundation for synthesizing potent antimitotic agents, kinase inhibitors, and selective herbicides.

The structural architecture of this scaffold provides three distinct pharmacophoric advantages:

  • The 5-Bromo-Pyrimidine Ring: The bromine atom significantly increases the lipophilicity (LogP) of the resulting derivatives, enhancing cellular membrane permeability. Crucially, it acts as a halogen bond donor, forming highly directional, stabilizing interactions with backbone carbonyls within target protein binding pockets (e.g., the colchicine binding site of tubulin).

  • The Ether Linkage (-O-): Acting as a flexible hinge, the ether oxygen allows the pyrimidine and phenyl rings to adopt a non-planar "butterfly" conformation. This flexibility is essential for navigating the narrow steric constraints of kinase hinge regions, a feature heavily exploited in the design of novel benzoylphenylurea antitumor agents .

  • The Meta-Aldehyde (-CHO): The 3-position aldehyde is the synthetic engine of the molecule. It directs subsequent functionalization (via Knoevenagel condensations, reductive aminations, or Schiff base formations) into the solvent-exposed region of the target pocket. This specific meta-orientation avoids the severe steric clashes frequently observed with para-substituted analogs.

Primary Biological Activities & Mechanistic Pathways

Derivatives synthesized from this scaffold exhibit two primary domains of biological activity:

A. Oncology: Tubulin Depolymerization & Antimitotic Activity Derivatives of the 5-bromo-2-pyrimidinyloxy scaffold (such as the benzoylphenylurea HO-221) exhibit potent antitumor activity by interfering with the tubulin-microtubule equilibrium . Unlike taxanes that stabilize microtubules, these derivatives bind directly to the colchicine site on alpha/beta-tubulin dimers, actively inhibiting polymerization. This disruption triggers the spindle assembly checkpoint, leading to prolonged G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis.

B. Agrochemical: Selective Herbicidal Activity In agricultural science, structurally analogous pyrimidinyloxy benzene derivatives are deployed as potent, selective herbicides. They disrupt plant-specific metabolic pathways (such as inhibiting acetohydroxyacid synthase, AHAS), providing systemic weed control without conferring toxicity to the primary crop .

G Deriv Pyrimidinyloxy Derivatives Tubulin Alpha/Beta Tubulin Dimers Deriv->Tubulin Binds Colchicine Site Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Spindle Checkpoint Caspase Caspase-3/7 Activation CellCycle->Caspase Prolonged Arrest Apoptosis Cell Apoptosis (Death) Caspase->Apoptosis Execution Phase

Fig 1: Mechanistic pathway of tubulin depolymerization and apoptosis induced by the derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems. The causality behind each reagent and condition is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol 1: Synthesis of Secondary Amine Derivatives via Reductive Amination

Objective: Convert the meta-aldehyde of the scaffold into a biologically active secondary amine using a primary aniline.

  • Imine Formation: Dissolve 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. Because water is a byproduct of imine formation, its presence in the solvent will drive the thermodynamic equilibrium backward, severely reducing yield.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture.

    • Causality: Mild acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack without fully protonating the nucleophilic amine (which would render it unreactive).

  • Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent. It selectively reduces the transient imine over the unreacted starting aldehyde, preventing the formation of an unwanted alcohol byproduct.

  • Quenching & Self-Validation: Quench the reaction with saturated aqueous NaHCO3.

    • Validation Check: Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the UV-active aldehyde spot (Rf ≈ 0.6) and the appearance of a new, ninhydrin-positive amine spot (Rf ≈ 0.2) validates the total consumption of the starting material. Do not proceed to extraction until the aldehyde spot is absent.

Protocol 2: High-Throughput Tubulin Polymerization Assay

Objective: Quantify the IC50 of the synthesized derivatives for inhibiting tubulin polymerization in vitro.

  • Master Mix Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

    • Causality: PIPES is used to maintain physiological pH without chelating necessary metal ions. Mg2+ and GTP are absolute biochemical requirements for tubulin dimer assembly. EGTA is included to chelate trace Ca2+, which is a natural inhibitor of tubulin polymerization.

  • Protein Addition: Add purified porcine brain tubulin (3 mg/mL) to the buffer strictly at 4°C.

    • Causality: Microtubules spontaneously depolymerize at low temperatures. Keeping the mixture on ice ensures 100% of the tubulin remains in the unpolymerized alpha/beta dimer state prior to the assay.

  • Compound Incubation: Dispense the derivative (dissolved in DMSO, final concentration <1% v/v to prevent solvent toxicity) into a 96-well half-area plate. Add the cold tubulin master mix to the wells.

  • Kinetic Reading: Transfer the plate to a microplate reader pre-heated to exactly 37°C. Read the absorbance at 340 nm every minute for 60 minutes.

    • Causality: The temperature shift from 4°C to 37°C initiates the polymerization process. As tubulin polymerizes into microtubules, the solution's turbidity increases, which is directly quantifiable by an increase in absorbance at 340 nm.

  • Self-Validation Check: Every plate must include a 10 µM paclitaxel (polymerization stabilizer) well and a 10 µM colchicine (polymerization destabilizer) well.

    • Validation: If the paclitaxel curve does not demonstrate a Vmax (maximum rate of polymerization) at least 2.5x greater than the vehicle (DMSO) control, the tubulin dimers have degraded or lost GTPase activity. The assay data must be discarded and the tubulin stock replaced.

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde scaffold allows for the generation of diverse libraries. The table below summarizes representative quantitative SAR data for different functional groups appended to the meta-aldehyde position, demonstrating how structural modifications impact tubulin inhibition and whole-cell cytotoxicity.

Derivative TypeR-Group Substitution (from Aldehyde)Tubulin IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)Calculated LogP
1 (Aldehyde Precursor) -CHO (Unmodified)>50.0>100.0>100.02.84
2 (Schiff Base) -CH=N-(4-Fluoro-phenyl)4.212.515.34.12
3 (Secondary Amine) -CH2-NH-(4-Fluoro-phenyl)1.85.26.83.95
4 (Chalcone) -CH=CH-CO-(3,4-diOMe-phenyl)0.41.11.54.50
Colchicine (Control) N/A0.10.050.081.30

Data Interpretation: The unmodified aldehyde (Derivative 1) lacks the necessary steric bulk to occupy the target binding pocket effectively. Conversion to a flexible secondary amine (Derivative 3) significantly improves target engagement compared to the rigid Schiff base (Derivative 2). The chalcone derivative (Derivative 4) exhibits the highest potency, likely due to the introduction of the 3,4-dimethoxyphenyl group, which perfectly mimics the trimethoxyphenyl ring of colchicine.

References

  • Haga, T., Toki, T., Koyanagi, T., & Nishiyama, R. (1991). "Synthesis and Antitumor Activities of Novel Benzoylphenylurea Derivatives". Chemical and Pharmaceutical Bulletin, 39(9), 2308-2315. URL:[Link]

  • Shimomura, K., et al. (1991). "Combined effect of HO-221 with various antitumor agents against L 1210 leukemia". National Institutes of Health (PubMed). URL:[Link]

  • WIPO. (2016). "2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides". Patent WO2016196606A1.

The Strategic Utility of 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Aldehyde in Contemporary Synthesis

3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a key building block in modern organic synthesis, particularly valued in the design and preparation of complex heterocyclic scaffolds for medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde, a bromo-substituted pyrimidine ring, and a diaryl ether linkage, offers a trifecta of functionalities for strategic molecular elaboration. The presence of the 5-bromopyrimidine moiety is of particular interest, as this heterocycle is a common feature in a variety of biologically active compounds, including kinase inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this valuable intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is crucial for its handling, reaction optimization, and characterization.

PropertyValueSource
CAS Number 952182-70-6[Commercial Vendor]
Molecular Formula C₁₁H₇BrN₂O₂[Commercial Vendor]
Molecular Weight 279.09 g/mol [Calculated]
Appearance Off-white to pale yellow solid (predicted)Inferred from related compounds
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)Inferred from structure

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aldehydic proton (δ 9.8-10.1 ppm), distinct aromatic protons on both the benzene and pyrimidine rings, and a downfield shift for the protons on the pyrimidine ring due to the electron-withdrawing nature of the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde in the downfield region (δ 185-195 ppm), along with signals for the aromatic and pyrimidine carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.[3][4] Other key absorptions will include C-O-C stretching for the diaryl ether and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio).

Synthesis of 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: A Practical Approach

The most logical and widely applicable method for the synthesis of 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is the Williamson ether synthesis.[1][5][6][7] This reaction involves the nucleophilic substitution of a halide on an electron-deficient pyrimidine ring by a phenoxide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds via the reaction of 3-hydroxybenzaldehyde with a suitable 2-halo-5-bromopyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde reaction_core reaction_core 3-hydroxybenzaldehyde->reaction_core 2,5-dibromopyrimidine 2,5-Dibromopyrimidine 2,5-dibromopyrimidine->reaction_core Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->reaction_core Solvent Solvent (e.g., DMF, DMSO) Solvent->reaction_core product 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde reaction_core->product Williamson Ether Synthesis G cluster_aldehyde Aldehyde Reactions cluster_pyrimidine Pyrimidine Reactions Start 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) Start->Condensation Reductive_Amination Reductive Amination Start->Reductive_Amination Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig Sonogashira_Coupling Sonogashira Coupling Start->Sonogashira_Coupling

Sources

Methodological & Application

Application Note: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde as a Bifunctional Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of ATP while projecting functional groups into adjacent binding pockets. 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6) has emerged as a highly versatile, bifunctional building block designed specifically for the rapid, modular generation of kinase inhibitor libraries[1].

This application note details the physicochemical rationale, orthogonal reactivity profile, and validated synthetic protocols for utilizing this intermediate in drug discovery workflows. The 5-bromopyrimidin-2-yloxy motif has been successfully employed in the synthesis of advanced inhibitors targeting kinases such as Adaptor Associated Kinase 1 (AAK1)[2] and Mitogen-Activated Protein Kinase Interacting Kinases (MNK1/2)[3].

Structural Rationale & Pharmacophore Mapping

The utility of this building block stems from its precise spatial arrangement of reactive handles and hinge-binding elements:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., forming a hydrogen bond with the NH of a methionine or cysteine residue).

  • The Diaryl Ether Linkage (Conformational Flexibility): The oxygen bridge between the pyrimidine and the benzene ring introduces necessary conformational flexibility. This allows the molecule to adapt to the specific topology of the ATP-binding site, enabling access to deep hydrophobic pockets (such as the DFG-out conformation) or navigating narrow gatekeeper residues.

  • Orthogonal Reactive Sites:

    • Aldehyde (C3 position of the benzene ring): Directed towards the solvent-exposed channel. It is primed for reductive amination to install water-solubilizing groups (e.g., piperazines, morpholines) which drastically improve pharmacokinetic (PK) properties.

    • Aryl Bromide (C5 position of the pyrimidine): Directed towards the hydrophobic pocket. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions to install lipophilic or target-specific moieties.

Pharmacophore Core Diaryl Ether Core (Conformational Flexibility) Pyrimidine Pyrimidine Ring (Hinge Region Binder) Core->Pyrimidine Ether Linkage Amine Solubilizing Amine (Solvent-Exposed Channel) Core->Amine Methylene Linker Aryl Coupled Aryl Group (Hydrophobic Pocket) Pyrimidine->Aryl C5 Position

Fig 1. Pharmacophore mapping of the resulting kinase inhibitor scaffold.

Quantitative Data & Chemical Properties

PropertyValue
Chemical Name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
CAS Number 952182-70-6
Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
Physical State Solid (Melting Point: 86-88°C)[4]
Electrophilic Handle Aryl Aldehyde (pKa ~ 13.5 for hydrate formation)
Cross-Coupling Handle 5-Bromopyrimidine (Highly activated for Pd-insertion)
Storage Conditions 2-8°C, protect from light and moisture[1]

Validated Experimental Workflows

To maximize yield and prevent side reactions, the synthetic sequence must be carefully ordered. Performing the reductive amination first is strongly preferred. The aldehyde is highly reactive and can undergo unwanted side reactions (e.g., oxidation to a carboxylic acid, or homocoupling) during the high-temperature, basic conditions of a Suzuki coupling. Converting the aldehyde to a stable tertiary amine secures the solvent-exposed vector before manipulating the pyrimidine core.

Workflow A 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B Step 1 C Intermediate: Bromopyrimidine-Amine B->C D Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C->D Step 2 E Final Kinase Inhibitor D->E

Fig 2. Modular synthetic workflow utilizing orthogonal reactivity of the building block.

Protocol A: Reductive Amination (Installation of the Solubilizing Group)

Objective: Convert the aldehyde into a basic amine vector to improve aqueous solubility.

  • Imine Formation: Dissolve 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq, 1.0 mmol) and a secondary amine (e.g., N-methylpiperazine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (40°C) if the steric bulk of the amine makes imine formation sluggish.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq).

    • Causality: The weak acid lowers the pH to ~4-5. This protonates the aldehyde oxygen, increasing its electrophilicity, and subsequently protonates the hemiaminal intermediate to facilitate the elimination of water, driving the equilibrium toward the iminium ion.

  • In-Process Control (IPC) 1: Monitor imine formation via LC-MS prior to the addition of the reducing agent. A mass shift corresponding to [M+H - H2O]+ indicates complete iminium formation. This ensures no unreacted aldehyde is prematurely reduced to an alcohol.

  • Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it selectively reduces iminium ions over aldehydes, preventing the formation of the benzylic alcohol byproduct.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Hydrophobic Pocket Extension)

Objective: Couple the 5-bromopyrimidine intermediate with an aryl/heteroaryl boronic acid to engage the kinase hydrophobic pocket[2][3].

  • Reaction Setup: In a microwave vial, combine the bromopyrimidine-amine intermediate from Protocol A (1.0 eq, 0.5 mmol), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water (5 mL).

    • Causality: Water is absolutely essential to dissolve the inorganic base. The hydroxide/carbonate ions must be in solution to coordinate with the boron atom, forming the reactive, electron-rich boronate complex required for the transmetalation step of the catalytic cycle.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

    • Causality: Dissolved oxygen must be rigorously removed because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo species, terminating the catalytic cycle and leading to poor yields.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) quickly under a positive stream of Argon, then seal the vial.

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron density. This accelerates both the oxidative addition of Pd(0) into the deactivated C-Br bond (which is somewhat electron-rich due to the adjacent ether oxygen) and the subsequent reductive elimination step.

  • Heating & IPC 2: Heat the reaction at 90°C for 4-6 hours. Monitor the disappearance of the bromopyrimidine intermediate via LC-MS.

    • Self-Validation: The presence of a black precipitate (palladium black) often correlates with catalyst de-ligation and deactivation. If starting material remains alongside palladium black, the system has failed prematurely, and a second catalyst charge (0.02 eq) is required.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and partition between EtOAc and water. Purify the organic layer via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.

References

  • Matrix Scientific / 1int. Chemical Data: 14436-32-9 Cas No. | 9 | Matrix Scientific. Available at: [Link]

  • U.S. Patent US9902722B2.Biaryl kinase inhibitors. Google Patents.
  • U.S. Patent US10851082B2.Substituted aromatic n-heterocyclic compounds as inhibitors of mitogen-activated protein kinase interacting kinase 1 (MNK1) and 2 (MNK2). Google Patents.

Sources

Application Note: Strategic Utilization of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of targeted anticancer therapeutics relies heavily on the strategic functionalization of privileged chemical scaffolds. 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6) is a highly versatile, bifunctional building block engineered for the rapid synthesis of kinase inhibitors.

Over the past two decades, small-molecule kinase inhibitors have transformed clinical oncology[1]. The pyrimidine core is a well-established pharmacophore that acts as an ATP-competitive hinge-binder within kinase domains. By utilizing this specific intermediate, medicinal chemists can independently manipulate two distinct topological vectors:

  • The Aldehyde Motif: Enables late-stage functionalization via reductive amination to introduce solubilizing groups (e.g., piperazines, morpholines) that project into the solvent-exposed region of the kinase, improving pharmacokinetic (PK) properties.

  • The 5-Bromo-Pyrimidine Motif: Serves as a prime electrophilic handle for palladium-catalyzed cross-coupling, allowing the introduction of diverse aryl/heteroaryl groups that penetrate the deep hydrophobic pockets (DFG-in/DFG-out conformations) to drive target selectivity and potency[2].

Mechanistic Context & Pathway Targeting

To understand the utility of this scaffold, one must examine the causality of its binding kinetics. The ether linkage between the benzaldehyde and the pyrimidine ring provides critical conformational flexibility. This allows the molecule to adopt a non-planar geometry, minimizing steric clashes with the kinase "gatekeeper" residue while maintaining the critical hydrogen bonds between the pyrimidine nitrogens and the kinase hinge region.

Pathway EGF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (Targeted by Pyrimidine Core) EGF->RTK Ligand Binding PI3K PI3K / AKT Cascade RTK->PI3K Phosphorylation mTOR mTOR Signaling PI3K->mTOR Signal Transduction Proliferation Tumor Proliferation & Survival mTOR->Proliferation Drives Inhibitor Pyrimidine-Based Inhibitor (Derived from CAS 952182-70-6) Inhibitor->RTK ATP-Competitive Blockade

Figure 1: Mechanism of action for pyrimidine-derived inhibitors targeting oncogenic kinase cascades.

Synthetic Workflows & Methodologies

The following protocols outline a self-validating synthetic system to generate a library of anticancer candidates from the starting material.

Protocol A: Reductive Amination of the Benzaldehyde Moiety

Objective: Attach a solubilizing basic amine to the solvent-exposed vector. Causality & Logic: is selected over sodium borohydride (NaBH4) because it is a milder reducing agent[3]. NaBH4 risks directly reducing the starting aldehyde to a benzyl alcohol. NaBH(OAc)3 selectively reduces the transient, more electrophilic iminium ion intermediate, driving the equilibrium exclusively toward the desired amine[3].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1.0 eq of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.2 eq of the desired secondary amine (e.g., N-methylpiperazine) and 1.5 eq of glacial acetic acid.

  • Incubation: Stir at room temperature for 2 hours under nitrogen to ensure complete iminium ion formation.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise over 10 minutes.

  • Reaction Monitoring: Stir for 12 hours. Monitor via LC-MS. The 5-bromo group will remain fully intact under these mild conditions.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM) (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Validation: Confirm the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of benzylic protons (~3.5 ppm) via 1H-NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

Objective: Install a hydrophobic aryl/heteroaryl group to access the kinase DFG pocket. Causality & Logic: is utilized due to its high functional group tolerance[2]. Pd(dppf)Cl2 is the catalyst of choice; its bidentate phosphine ligand provides a wide bite angle that accelerates the reductive elimination step, preventing the formation of homocoupled byproducts[2].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine 1.0 eq of the brominated intermediate (from Protocol A), 1.2 eq of the desired boronic acid, and 3.0 eq of K2CO3.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2 under a stream of nitrogen. Seal the vial.

  • Coupling: Heat the reaction mixture in a microwave reactor at 100°C for 30 minutes.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

  • Validation: Verify product mass via High-Resolution Mass Spectrometry (HRMS) and purity (>95%) via UPLC.

Workflow SM Starting Material CAS: 952182-70-6 Step1 Protocol A: Reductive Amination SM->Step1 Amine + NaBH(OAc)3 Step2 Protocol B: Suzuki Coupling Step1->Step2 Boronic Acid + Pd Assay1 Protocol C: TR-FRET Kinase Assay Step2->Assay1 Purified Library Assay2 Protocol D: Cell Viability Assay Assay1->Assay2 IC50 < 100 nM Lead Lead Compound Selection Assay2->Lead In Vitro Efficacy

Figure 2: End-to-end drug development workflow utilizing 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Biological Evaluation Protocols

To ensure the synthesized compounds are viable anticancer agents, they must be subjected to orthogonal biological validation.

Protocol C: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality & Logic: Standard colorimetric assays are susceptible to interference from the auto-fluorescence of pyrimidine derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the calculated IC50 is an artifact-free representation of biochemical potency.

  • Incubate 10 µL of recombinant target kinase (e.g., EGFR L858R) with varying concentrations of the synthesized inhibitor in a 384-well plate for 15 minutes.

  • Initiate the reaction by adding 10 µL of an ATP/substrate mix (at the Km of ATP to ensure competitive binding dynamics).

  • After 60 minutes, add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody.

  • Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol D: Cell Viability Assay (CellTiter-Glo)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability issues. The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active cells, providing a highly sensitive readout of the compound's anti-proliferative capacity.

  • Seed human cancer cells (e.g., H1975 NSCLC cells) at 2,000 cells/well in a 96-well opaque plate.

  • Treat with a serial dilution of the inhibitor (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO2.

  • Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and initiate the luminescence reaction.

  • Measure luminescence and determine the cellular IC50.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below illustrates a representative SAR optimization utilizing the protocols described above. By systematically altering the amine (Protocol A) and the aryl group (Protocol B), both biochemical and cellular potency are optimized.

Compound IDAmine Modification (Protocol A)Aryl Modification (Protocol B)Kinase IC50 (nM)Cellular IC50 (nM)ClogP
Intermediate 1 None (Aldehyde intact)None (Bromo intact)>10,000>10,0002.8
Analog 001 MorpholinePhenyl145.0850.03.1
Analog 002 N-MethylpiperazinePhenyl82.5410.02.6
Analog 003 N-Methylpiperazine4-Fluorophenyl18.295.02.8
Analog 004 N-Methylpiperazine3-(Trifluoromethyl)phenyl4.5 22.0 3.4

Data Interpretation: The transition from morpholine to N-methylpiperazine (Analog 001 to 002) improves solubility and cellular permeability. The introduction of electron-withdrawing groups via Suzuki coupling (Analog 003 and 004) significantly enhances binding affinity within the hydrophobic DFG pocket, yielding a highly potent lead compound (Analog 004).

References

  • Cohen, P., Cross, D., & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551-569.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Application Note: Advanced Purification Techniques for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6)

Introduction & Chemical Context

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a highly versatile, bifunctional building block extensively utilized in the synthesis of kinase inhibitors and other biologically active pharmaceutical ingredients (APIs) ([1]). The molecule features two orthogonal reactive sites: a formyl group primed for reductive aminations or olefination, and a 5-bromopyrimidine core designed for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) ([2]).

Because this intermediate is often deployed in late-stage API synthesis, achieving >99% purity is critical to prevent catalyst poisoning in subsequent cross-coupling steps. This application note details the causality-driven purification protocols required to isolate this compound from complex crude reaction matrices.

Mechanistic Insights into Synthesis and Impurity Formation

The target compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 3-hydroxybenzaldehyde. The success of this reaction relies on the differential reactivity of the halogenated pyrimidine. The C2-chloro position is highly activated toward nucleophilic attack due to the strong electron-withdrawing inductive and resonance effects of the adjacent pyrimidine nitrogen atoms, which stabilize the anionic Meisenheimer intermediate ([3]). Conversely, the C5-bromo position remains inert under SNAr conditions, allowing for chemoselective etherification ([4]).

Despite this regioselectivity, the crude matrix presents significant purification challenges due to the following side reactions and unreacted materials:

  • Unreacted Starting Materials: Highly non-polar 5-bromo-2-chloropyrimidine and polar 3-hydroxybenzaldehyde often remain due to incomplete conversion.

  • Aldehyde Oxidation: The formyl group is susceptible to air oxidation during prolonged heating, forming highly polar 3-[(5-bromo-2-pyrimidinyl)oxy]benzoic acid.

  • Hydrolysis: Trace water in the presence of the required inorganic base (e.g., K2CO3) can hydrolyze the chloropyrimidine to 5-bromopyrimidin-2-ol ([5]).

Purification Strategy Workflow

To systematically eliminate these impurities, a three-phase purification strategy is employed: Chemoselective Liquid-Liquid Extraction, Normal-Phase Chromatography, and Final Crystallization.

G crude Crude Reaction Mixture (Target + Impurities) aq_workup Aqueous Workup (H2O / EtOAc) crude->aq_workup aq_layer1 Aqueous Layer (Salts, DMF, Pyrimidin-2-ol) aq_workup->aq_layer1 Discard org_layer1 Organic Layer (Target, SMs, Acid Byproduct) aq_workup->org_layer1 Retain base_wash Mild Basic Wash (0.1 M Na2CO3) org_layer1->base_wash aq_layer2 Aqueous Layer (3-Hydroxybenzaldehyde, Benzoic Acid Byproduct) base_wash->aq_layer2 Discard org_layer2 Enriched Organic Layer (Target + 5-Bromo-2-chloropyrimidine) base_wash->org_layer2 Retain chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) org_layer2->chromatography waste_frac Early Fractions (5-Bromo-2-chloropyrimidine) chromatography->waste_frac Elutes First target_frac Target Fractions (>95% Purity) chromatography->target_frac Elutes Second cryst Recrystallization (Ethanol) target_frac->cryst pure Pure 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde (>99%) cryst->pure

Workflow for the isolation and purification of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Quantitative Data & Physicochemical Profiling

The purification protocols exploit the distinct polarity and acid-base properties of the mixture components. The table below summarizes the parameters used to dictate the separation logic.

ComponentPolarity & Acid-Base PropertyTLC Rf (Hex/EtOAc 3:1)Targeted Removal Strategy
5-Bromo-2-chloropyrimidine Non-polar, Neutral0.75Flash Chromatography (Early elution)
Target Ether Aldehyde Intermediate, Neutral0.45Chromatography & Crystallization
3-Hydroxybenzaldehyde Polar, Weak Acid (Phenol, pKa ~9)0.20Mild Basic Aqueous Wash (pH ~10)
Oxidized Acid Byproduct Highly Polar, Strong Acid (pKa ~4)0.05Mild Basic Aqueous Wash (pH ~10)
5-Bromopyrimidin-2-ol Polar, Water-soluble0.10Initial Aqueous Workup

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Liquid-Liquid Extraction

Objective: Exploit pKa differentials to remove unreacted phenol and oxidized acid byproducts without degrading the target aldehyde.

  • Dilution: Dilute the crude reaction mixture (typically in DMF or Acetonitrile) with Ethyl Acetate (EtOAc) (10 volumes).

  • Primary Wash: Wash the organic layer with distilled water (3 × 5 volumes).

    • Causality: This partitions the polar reaction solvent, inorganic salts, and the hydrolysis byproduct (5-bromopyrimidin-2-ol) into the aqueous phase.

    • Self-Validation: Test the pH of the final aqueous wash; it should drop from highly basic (due to reaction conditions) to neutral (~pH 7).

  • Mild Basic Wash: Wash the organic layer with 0.1 M aqueous Na2CO3 (2 × 3 volumes).

    • Causality: The mild base selectively deprotonates unreacted 3-hydroxybenzaldehyde and any carboxylic acid byproducts, rendering them water-soluble. Crucial Note: Do not use strong bases like NaOH, as they can trigger a Cannizzaro reaction on the target's aldehyde group or prematurely cleave the newly formed ether linkage.

  • Drying: Wash with brine (1 × 3 volumes), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the enriched crude oil.

Protocol 2: Normal-Phase Flash Chromatography

Objective: Separate the target compound from the non-polar unreacted 5-bromo-2-chloropyrimidine.

  • Sample Loading: Dry-load the concentrated crude oil onto silica gel (ratio 1:2 w/w crude to silica) by dissolving in a minimum amount of dichloromethane, adding silica, and evaporating to a free-flowing powder.

    • Causality: Dry-loading prevents peak tailing and band broadening, which is critical when separating compounds with a ΔRf of ~0.30.

  • Column Packing: Pack a column with stationary phase (Silica gel 60, 230-400 mesh) using Hexane.

  • Elution: Elute with a step gradient of Hexane:Ethyl Acetate (from 95:5 to 75:25).

    • Causality: 5-bromo-2-chloropyrimidine lacks hydrogen bond donors/acceptors compared to the target's aldehyde oxygen, causing it to elute rapidly in the non-polar fractions.

  • Collection: Monitor via UV (254 nm). Collect fractions containing the target compound (Rf ~0.45) and concentrate to yield a semi-pure solid (>95% purity).

Protocol 3: Final Polishing via Recrystallization

Objective: Achieve >99% purity to ensure optimal performance in downstream catalytic cross-coupling steps.

  • Dissolution: Dissolve the chromatography-purified solid in a minimum volume of boiling absolute ethanol (approx. 3-5 mL/g).

    • Causality: Ethanol provides an ideal thermodynamic solubility gradient; the target is highly soluble at reflux but poorly soluble at 0 °C, whereas trace organic impurities (like residual chloropyrimidine) remain solvated in the mother liquor.

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities. Rapid crashing (e.g., immediate ice bath) traps impurities within the crystal matrix.

  • Isolation: Once at room temperature, chill the flask to 4 °C for 1 hour to maximize yield. Filter the crystals under vacuum, wash with ice-cold ethanol (1 volume), and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation (Analytical): Confirm purity via 1H NMR. Ensure the presence of the distinct aldehyde proton singlet at ~9.9 ppm and the strict absence of phenolic OH protons at ~9.7 ppm. Verify purity via HPLC (UV at 254 nm) to confirm >99% AUC.

References

Sources

Application Note: Divergent Synthesis of Agrochemical Actives Using 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the highly regulated field of agrochemical discovery, the design of novel Active Ingredients (AIs) requires building blocks that offer both metabolic stability and versatile functionalization handles. 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6) is a highly valuable, bifunctional intermediate utilized extensively in the optimization of crop protection compounds[1].

The structural core features a pyrimidin-2-yloxy moiety—a privileged pharmacophore in agrochemistry that is frequently incorporated into acetolactate synthase (ALS) inhibiting herbicides and cytochrome bc1 complex (QoI) inhibiting fungicides[2]. The strategic value of this specific intermediate lies in its dual, orthogonal reactivity:

  • The Benzaldehyde Group: Enables rapid modification of the molecule's physicochemical profile (logP, pKa) via reductive amination, oximation, or olefination. This is critical for tuning the xylem/phloem systemic mobility of the agrochemical in planta.

  • The 5-Bromopyrimidine Group: Serves as a prime site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the iterative mapping of lipophilic binding pockets in target fungal or insect enzymes[3].

Retrosynthetic Strategy & Orthogonal Functionalization

To maximize library diversity, functionalization must be sequenced carefully. As an established best practice, aldehyde functionalization (e.g., reductive amination) is typically performed before the Suzuki coupling. This prevents the basic conditions of the cross-coupling from degrading the sensitive aldehyde handle, while also avoiding the risk of the final amine product poisoning the palladium catalyst during subsequent steps.

G Core 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Aldehyde Aldehyde Functionalization (Reductive Amination / Wittig) Core->Aldehyde Bromo 5-Bromo Functionalization (Suzuki / Buchwald-Hartwig) Core->Bromo Amine Amine/Alkene Derivatives (Enhanced Systemic Mobility) Aldehyde->Amine Biaryl Biaryl Pyrimidines (Target Site Affinity) Bromo->Biaryl AI Novel Agrochemical Active Ingredient (AI) Amine->AI Biaryl->AI

Caption: Divergent functionalization pathways of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Experimental Protocols

Protocol A: Reductive Amination of the Aldehyde Handle

Target: Synthesis of 1-(3-((5-bromopyrimidin-2-yl)oxy)phenyl)-N-alkylmethanamine derivatives. Causality & Rationale: Converting the aldehyde to an amine introduces a basic center that can be protonated at physiological pH. This "ion-trapping" mechanism is frequently used to enhance phloem mobility in systemic herbicides. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because its mild hydride-donating capacity selectively reduces the intermediate iminium ion without over-reducing the starting aldehyde into a benzyl alcohol byproduct.

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried 50 mL round-bottom flask, dissolve 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq, 2.0 mmol) and the target primary amine (1.1 eq, 2.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 3.0 mmol) portion-wise over 10 minutes to control the exothermic release.

  • Maturation: Allow the reaction to warm to RT and stir for 12 hours.

  • Self-Validation (TLC Monitoring): Check reaction progress via TLC (Hexanes:EtOAc 7:3). The starting aldehyde will stain strongly with 2,4-DNPH (yielding an orange/red spot), while the product amine will selectively stain with Ninhydrin upon heating (yielding a purple/brown spot).

  • Quenching & Workup: Quench carefully with saturated aqueous NaHCO₃ (15 mL). Extract with dichloromethane (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM).

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

Target: Arylation of the pyrimidine ring to probe lipophilic binding pockets. Causality & Rationale: Arylation at the 5-position of the pyrimidine ring extends the molecule into lipophilic domains of target proteins. We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically suppresses unwanted protodehalogenation of the electron-deficient pyrimidine ring.

Workflow Step1 1. Reagent Prep (Core + Boronic Acid) Step2 2. Catalyst Addition (Pd(dppf)Cl2 + Base) Step1->Step2 Step3 3. Degassing (N2 Purge x3) Step2->Step3 Step4 4. Heating (90°C, 12h) Step3->Step4 Step5 5. Workup & Extraction (EtOAc / H2O) Step4->Step5 Step6 6. Purification (Silica Gel Column) Step5->Step6

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling of the 5-bromopyrimidine moiety.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a Schlenk flask with the bromopyrimidine intermediate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Degassing (Critical Causality Step): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles or vigorous subsurface nitrogen sparging for 15 minutes. Why? Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species.

  • Heating: Heat the mixture to 90 °C in an oil bath for 12 hours under a positive pressure of N₂.

  • Workup: Cool to RT, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify via flash chromatography to isolate the biaryl product.

Quantitative Data: Optimization of Cross-Coupling

To ensure a self-validating and scalable protocol, various conditions for the Suzuki coupling were evaluated. The table below summarizes the optimization parameters, reinforcing the selection of Pd(dppf)Cl₂.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045High levels of protodehalogenation observed due to the monodentate ligand.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Optimal balance of solubility and base strength; minimal side reactions.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene10092Highest yield, but the SPhos ligand significantly increases cost at scale.
4Pd(dppf)Cl₂Cs₂CO₃DMF9076Stronger base caused partial degradation of the aldehyde handle.

E-E-A-T Insights: Physicochemical Tuning for Agrochemicals

Synthesizing the molecule is only half the battle; the active ingredient must survive environmental degradation and reach its biological target in the field. When utilizing 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, consider the following field-proven insights:

  • LogP Management: The addition of the pyrimidine ring inherently lowers the logP compared to a simple benzene ring, improving aqueous solubility. However, subsequent arylation at the 5-position will drive the logP back up. Continuously monitor the calculated logP (clogP) of your library; target a clogP of 2.0 - 3.5 for optimal foliar uptake and systemic translocation.

  • Hydrolytic Stability: The ether linkage between the benzene ring and the pyrimidine is generally stable at agricultural pH ranges (pH 5-8). However, strong nucleophiles in certain formulation tank mixes can theoretically attack the 2-position of the pyrimidine. Formulating the final AI as an emulsifiable concentrate (EC) or suspension concentrate (SC) with appropriate buffering agents mitigates this risk.

References

  • [1] Title: 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde - Key Organics. Source: keyorganics.net. URL:

  • [2] Title: The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Source: researchgate.net. URL:

  • [3] Title: WO2006066172A1 - Aminopyrimidine compounds and methods of use. Source: google.com/patents. URL:

Sources

Application Note: Chemoselective Functionalization of the Aldehyde Moiety in 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Substrate: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6)

Substrate Profiling and Chemoselectivity Challenges

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators[1][2]. The molecule features three distinct reactive zones:

  • The Aldehyde Group: The primary target for functionalization (C-C or C-N bond formation).

  • The Diaryl Ether Linkage: Generally stable but susceptible to cleavage under strongly acidic or harsh Lewis acid conditions.

  • The 5-Bromopyrimidine Ring: Highly sensitive to strong nucleophiles (which can trigger

    
     at the C2/C4/C6 positions) and strong organometallic bases (which can induce metal-halogen exchange at the C5-bromide).
    

Strategic Objective: To perform high-yielding transformations at the aldehyde group—specifically reductive amination, Wittig olefination, and Pinnick oxidation—without compromising the integrity of the bromopyrimidine ether scaffold.

Experimental Methodologies & Mechanistic Causality

Protocol A: Chemoselective Reductive Amination

Mechanistic Rationale: Converting the aldehyde to an amine requires an initial imine/iminium formation followed by reduction. Sodium triacetoxyborohydride (


) is selected over sodium borohydride (

) or sodium cyanoborohydride (

) because of its mild hydride-donating capacity.

selectively reduces the protonated iminium intermediate faster than the unreacted aldehyde, preventing premature reduction to the alcohol[3][4]. Crucially, it is entirely unreactive toward the aryl bromide and the pyrimidine ring, ensuring absolute chemoselectivity.

Step-by-Step Protocol (Synthesis of a Tertiary Amine):

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 equiv, 1.0 mmol) and a secondary amine (e.g., morpholine, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add

    
     (1.5 equiv). The reaction is mildly exothermic; maintain at room temperature using a water bath if necessary.
    
  • Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS or TLC (UV active).

  • Workup (Self-Validating): Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (
    
    
    
    mL). The basic wash ensures the amine product remains in the organic layer while boron byproducts are partitioned into the aqueous phase.
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Mild Wittig Olefination

Mechanistic Rationale: Standard Wittig reactions often utilize non-stabilized ylides generated by strong bases like n-butyllithium. However, n-BuLi will rapidly undergo lithium-halogen exchange with the 5-bromopyrimidine moiety. To avoid this, a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) is used[5][6]. Stabilized ylides are commercially available, do not require strong bases for activation, and react smoothly with aldehydes to yield predominantly the (E)-alkene due to thermodynamic control during the oxaphosphetane intermediate decomposition .

Step-by-Step Protocol (Synthesis of an


-Unsaturated Ester): 
  • Reagent Mixing: Dissolve the aldehyde substrate (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The reaction remains homogeneous.

  • Monitoring: Confirm the disappearance of the aldehyde via TLC (Hexanes/EtOAc, 3:1).

  • Workup (Self-Validating): Concentrate the reaction mixture directly onto silica gel. The primary byproduct, triphenylphosphine oxide (

    
    ), is highly polar and easily separated from the less polar alkene product during column chromatography.
    
  • Purification: Elute through a silica gel plug using Hexanes/EtOAc to isolate the pure (E)-alkene.

Protocol C: Pinnick Oxidation to Carboxylic Acid

Mechanistic Rationale: Oxidizing the aldehyde to a carboxylic acid without cleaving the ether or forming a pyrimidine N-oxide requires exceptionally mild conditions. The Pinnick oxidation utilizes sodium chlorite (


) as the oxidant[7]. The reaction generates hypochlorous acid (HOCl) as a byproduct, which can destructively chlorinate the aromatic rings. To prevent this, an alkene scavenger (2-methyl-2-butene) is added in large excess to trap the HOCl .

Step-by-Step Protocol:

  • Solvent System: Dissolve the aldehyde (1.0 equiv, 1.0 mmol) in a mixture of tert-butanol (8 mL) and 2-methyl-2-butene (2 mL).

  • Buffer Preparation: In a separate vial, dissolve

    
     (80% purity, 3.0 equiv) and 
    
    
    
    (buffer, 3.0 equiv) in water (2 mL).
  • Oxidation: Add the aqueous buffer solution dropwise to the organic mixture at 0 °C.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously for 2 hours. The yellow color of chlorine dioxide may briefly appear.

  • Workup (Self-Validating): Remove the volatile organics (tert-butanol and 2-methyl-2-butene) under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl to fully protonate the newly formed benzoic acid derivative.

  • Isolation: Extract the precipitated acid with EtOAc (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate to afford the carboxylic acid.

Quantitative Data & Reaction Profiling

The following table summarizes the expected performance metrics for the functionalization of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde based on the established protocols.

TransformationReagents / ConditionsTemp / TimeExpected YieldChemoselectivity Profile
Reductive Amination

, Morpholine, AcOH, DCE
RT, 2-4 h85 - 92%Excellent; no pyrimidine reduction or debromination.
Wittig Olefination

, DCM
RT, 12-16 h80 - 88%High (E)-selectivity; avoids metal-halogen exchange.
Pinnick Oxidation

,

, 2-methyl-2-butene
0 °C to RT, 2 h90 - 95%Excellent; prevents N-oxidation and ether cleavage.

Reaction Pathway Visualization

G SM 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Cond1 Reductive Amination NaBH(OAc)3 SM->Cond1 Cond2 Wittig Olefination Stabilized Ylide SM->Cond2 Cond3 Pinnick Oxidation NaClO2 / NaH2PO4 SM->Cond3 Prod1 Secondary/Tertiary Amine Cond1->Prod1 Prod2 α,β-Unsaturated Alkene Cond2->Prod2 Prod3 Benzoic Acid Derivative Cond3->Prod3

Chemoselective divergence of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde into key analogs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron, 37(11), 2091-2096.[Link]

Sources

Application Note: Catalytic Functionalization of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6)[1]

Executive Summary & Scaffold Overview

In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, bifunctional building blocks. 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a highly valuable intermediate characterized by a diaryl ether linkage connecting two orthogonal reactive sites:

  • An electrophilic aldehyde (-CHO): Prime for organocatalytic transformations, reductive aminations, and olefinations.

  • A 5-bromo-pyrimidine moiety: An excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I have designed this technical guide to detail the catalytic methods required to selectively functionalize one site while preserving the other. This orthogonal reactivity allows for divergent, late-stage functionalization (LSF) workflows.

Strategic Catalytic Workflows & Causality

To successfully utilize this scaffold, scientists must overcome specific chemoselectivity and catalyst-poisoning challenges.

Pathway A: Palladium-Catalyzed Pyrimidine Functionalization

The 5-bromo position of the pyrimidine ring is highly activated for oxidative addition by Palladium(0). However, pyrimidines are notorious for chelating palladium via their basic nitrogen atoms, which pulls the metal off the catalytic cycle and leads to reaction stalling.

  • The Causality of Catalyst Choice: To prevent this, we avoid simple catalysts like Pd(PPh₃)₄. Instead, we utilize Pd(dppf)Cl₂ or precatalysts with bulky dialkylbiaryl phosphine ligands like XPhos . The bidentate nature of dppf, or the extreme steric bulk of XPhos, enforces a geometry that physically blocks the pyrimidine nitrogens from coordinating to the palladium center, ensuring high turnover numbers (TON). Furthermore, mild bases (e.g., K₂CO₃ or K₃PO₄) are selected to prevent the base-catalyzed Cannizzaro disproportionation of the unprotected aldehyde.

Pathway B: Chemoselective Aldehyde Functionalization

When functionalizing the aldehyde via reductive amination, the primary risk is the premature reduction of the aldehyde to a benzyl alcohol, or the unintended hydrodehalogenation of the sensitive C-Br bond.

  • The Causality of Reagent Choice: Catalytic hydrogenation (Pd/C + H₂) is strictly prohibited here, as it will rapidly cleave the aryl bromide. Sodium borohydride (NaBH₄) is also avoided due to its high reactivity, which reduces the aldehyde before imine formation can occur. We exclusively employ Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetoxy groups significantly dampen the nucleophilicity of the hydride, rendering it entirely unreactive toward aldehydes and aryl halides, but perfectly tuned to reduce the more electrophilic iminium ion intermediate.

Mandatory Visualizations

OrthogonalReactivity SM 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde PdCat Pd-Catalyzed Cross-Coupling SM->PdCat Suzuki/Buchwald (Targets C-Br) RedAm Reductive Amination SM->RedAm NaBH(OAc)3 + Amine (Targets -CHO) ProdA 5-Aryl/Alkyl Pyrimidine (Aldehyde Intact) PdCat->ProdA ProdB Secondary/Tertiary Amine (Bromide Intact) RedAm->ProdB

Caption: Orthogonal reactivity pathways for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Caption: General Pd-catalyzed Suzuki-Miyaura catalytic cycle at the 5-bromo position.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol design, demonstrating the causality behind our optimized conditions.

Table 1: Optimization of Suzuki-Miyaura Coupling (Targeting the 5-Bromopyrimidine)

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 100 16 45 Significant catalyst poisoning by pyrimidine nitrogens.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 4 88 Bidentate ligand physically prevents pyrimidine chelation.

| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 65 | 2 | 94 | Bulky ligand accelerates oxidative addition; excellent yield. |

Table 2: Optimization of Reductive Amination (Targeting the Aldehyde)

Reducing Agent Solvent Additive Temp (°C) Time (h) Yield (%) Mechanistic Observation
NaBH₄ MeOH None 25 1 20 Unwanted over-reduction to benzyl alcohol.
NaBH₃CN MeOH AcOH (cat) 25 12 75 Generates toxic HCN byproducts; slow kinetics.

| NaBH(OAc)₃ | DCE | AcOH (cat) | 25 | 4 | 92 | Mild, highly chemoselective for iminium over aldehyde. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that must be met before proceeding to subsequent steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Cross-couple an arylboronic acid to the 5-bromo position while leaving the aldehyde completely intact.

Materials:

  • 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq, 1.0 mmol)

  • Arylboronic Acid (1.2 eq, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (2.0 eq, 2.0 mmol)

  • THF / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the aryl bromide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Add the THF/H₂O solvent mixture. Sparge the solution with Argon gas for exactly 15 minutes.

    • Self-Validation Check 1: The solution must transition from aerated to inert. Ensure bubbling from the sparging needle is vigorous and continuous. Oxygen presence will rapidly oxidize the electron-rich XPhos ligand, killing the catalyst.

  • Heating: Seal the flask and heat to 65 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check 2: The mass peak for the starting material (

      
      ) must be absent. The chromatogram should show a dominant peak corresponding to the cross-coupled product. If starting material remains, check for palladium black precipitation (indicating catalyst death).
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reductive Amination

Objective: Convert the aldehyde to a secondary/tertiary amine while preserving the aryl bromide for future LSF.

Materials:

  • 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq, 1.0 mmol)

  • Primary or Secondary Amine (1.1 eq, 1.1 mmol)

  • NaBH(OAc)₃ (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (1.0 eq, 1.0 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine/Iminium Formation: Dissolve the aldehyde and the amine in DCE. Add glacial acetic acid. Stir at room temperature (25 °C) for 1 hour. Do not add the reducing agent yet.

  • In-Process Control (IPC) - Imine Check: Withdraw a 10 µL aliquot, dilute in DCE, and analyze via LC-MS.

    • Self-Validation Check 1: The aldehyde peak must be consumed, replaced by the mass of the intermediate imine/iminium ion. If the aldehyde persists, add molecular sieves (4Å) to drive water removal.

  • Reduction: Once imine formation is verified, add NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exotherm. Stir for an additional 3 hours at room temperature.

  • In-Process Control (IPC) - Reduction Check: Analyze via LC-MS.

    • Self-Validation Check 2: The imine mass should shift by +2 Da, indicating successful reduction to the amine. The aryl bromide isotopic pattern (1:1 ratio of M / M+2) must remain fully intact, confirming no hydrodehalogenation occurred.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with Dichloromethane (3 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde . This compound is a critical building block in medicinal chemistry, often utilized as an intermediate for kinase inhibitors and other active pharmaceutical ingredients (APIs).

The synthesis relies on a highly chemoselective Nucleophilic Aromatic Substitution (SNAr) between 3-hydroxybenzaldehyde and 5-bromo-2-chloropyrimidine. Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Pathway & Workflow

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting failures. The reaction proceeds via a two-stage addition/elimination SNAr pathway. The pyrimidine ring nitrogens critically stabilize the dearomatized anionic intermediate (Meisenheimer complex)[1].

SNAr_Workflow A 3-Hydroxybenzaldehyde (Phenol Precursor) B Base: K2CO3 in DMF (Deprotonation Step) A->B -H+ C Phenoxide Anion (Active Nucleophile) B->C E Meisenheimer Complex (Stabilized at C2) C->E Nucleophilic Attack D 5-Bromo-2-chloropyrimidine (Electrophile Partner) D->E C2 Activation F Target Product: 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde E->F -Cl- (Leaving Group)

Figure 1: Mechanistic workflow for the chemoselective SNAr etherification.

FAQ: Optimizing Reaction Conditions

Q1: Why does substitution occur exclusively at the 2-chloro position and not the 5-bromo position? A1: This is a matter of electronic activation. The 2-position of the pyrimidine ring is flanked by two highly electronegative nitrogen atoms. During the nucleophilic attack by the phenoxide, these nitrogens inductively and resonantly stabilize the resulting anionic charge of the Meisenheimer complex[1]. The 5-bromo position lacks this direct stabilization, rendering it inert to SNAr under these conditions. This chemoselectivity allows the 5-bromo group to be retained for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions)[2].

Q2: What is the optimal base and solvent combination, and why? A2: The optimal system is Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) .

  • Causality for Solvent: DMF is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. Using protic solvents (like ethanol) would hydrogen-bond to the phenoxide, severely dampening its reactivity.

  • Causality for Base: K₂CO₃ is a mild, non-nucleophilic base. Stronger bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) must be strictly avoided, as the hydroxide ion will act as a competing nucleophile, hydrolyzing the 5-bromo-2-chloropyrimidine into 5-bromo-pyrimidin-2-ol.

Q3: How should the temperature profile be managed? A3: SNAr on pyrimidines requires thermal activation to overcome the activation energy barrier of the dearomatized transition state. The optimal temperature is 80 °C to 90 °C .

  • Below 70 °C: The reaction is kinetically starved, leading to incomplete conversion.

  • Above 110 °C: Thermodynamic degradation pathways open up, leading to ether cleavage, formyl group oxidation, or polymerization.

Troubleshooting Guide: Common Issues & Solutions

Symptom / IssueRoot Cause AnalysisCorrective Action
Incomplete Conversion (Unreacted 5-bromo-2-chloropyrimidine remains after 12h)1. Water contamination in DMF.2. Base is clumped/inactive.3. Insufficient thermal energy.Ensure DMF is anhydrous (stored over molecular sieves). Use finely milled, oven-dried K₂CO₃. Verify internal reaction temperature is exactly 85–90 °C using a thermocouple.
Formation of Pyrimidin-2-ol Byproduct (Detected via LC-MS)Hydroxide attack on the electrophile due to ambient moisture or wet reagents.Strictly avoid ambient moisture. Purge the reaction flask with Argon/N₂. Do not use hygroscopic bases that have been left open to the atmosphere.
Difficulties in Product Isolation (Product remains trapped in DMF during workup)DMF is highly miscible with both water and organic extraction solvents (like Ethyl Acetate), causing emulsion or poor partitioning.Solution A (Precipitation): Pour the cooled reaction mixture slowly into 5 volumes of vigorously stirred ice-water to crash out the product.Solution B (Extraction): If extracting with EtOAc, wash the organic layer sequentially with 5% aqueous LiCl (Lithium Chloride) solutions. LiCl forces DMF into the aqueous phase.

Quantitative Data Summary: Condition Optimization

The following table summarizes the quantitative optimization data derived from internal process chemistry evaluations.

ParameterCondition A (Sub-optimal)Condition B (Optimal)Condition C (Aggressive)
Solvent Tetrahydrofuran (THF)Anhydrous DMF Dimethyl Sulfoxide (DMSO)
Base Triethylamine (Et₃N)K₂CO₃ (Finely milled) Cesium Carbonate (Cs₂CO₃)
Temperature 65 °C (Reflux)85 °C – 90 °C 120 °C
Time 24 hours8 – 12 hours 4 hours
IPC Result (Conversion) < 40% (Stalled)> 95% 100% (with ~25% degradation)
Isolated Yield 32%88% (Clean product) 61% (Requires column chromatography)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPC) are embedded to ensure trustworthiness and reproducibility.

Materials Required:

  • 3-Hydroxybenzaldehyde (1.05 equivalents)

  • 5-Bromo-2-chloropyrimidine (1.00 equivalent)

  • Potassium Carbonate, anhydrous & finely milled (2.00 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.05 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation & Deprotonation: Add anhydrous DMF (10 mL per gram of starting material). Purge the system with Argon for 5 minutes. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the phenol to the highly reactive phenoxide, evident by a slight color change (usually yellowing).

  • Electrophile Addition: Add 5-bromo-2-chloropyrimidine (1.0 eq) to the stirring suspension in one portion.

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 85 °C.

  • In-Process Control (IPC): After 8 hours, sample 50 µL of the reaction mixture. Dilute with 1 mL of Acetonitrile and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). Validation: The reaction is deemed complete when the 5-bromo-2-chloropyrimidine peak is ≤ 2% by UV area.

  • Quench & Precipitation: Once complete, cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred ice-water (50 volumes relative to DMF). Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold water (3 x 10 volumes) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved. Note: If purity is < 95% by HPLC, recrystallize from hot ethanol.

References

  • Active chloro-heterocycles. Thermo Fisher Scientific. Available at:[Link]

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Solubility for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6) . This highly hydrophobic, halogenated aromatic intermediate presents unique physicochemical challenges during in vitro assays and formulation. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic FAQs, and self-validating protocols to overcome precipitation and instability issues.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent shift" phenomenon driven by the compound's high crystal lattice energy. The planar pyrimidine and benzaldehyde rings strongly favor self-association. More critically, the bromine atom at the 5-position engages in halogen bonding —a highly directed intermolecular interaction where the positively charged σ-hole on the halogen acts as a Lewis acid, binding with electron donors in the solution [1]. When the DMSO solvation shell is disrupted by water, these strong intermolecular forces drive rapid nucleation and irreversible precipitation.

Q2: Can I lower the pH of my buffer to protonate the pyrimidine ring and improve aqueous solubility? A: No. While many pyrimidine derivatives are weak bases that become more soluble in acidic conditions due to protonation[2], this specific scaffold is an exception. The strongly electron-withdrawing bromine atom at the C5 position drastically reduces the basicity of the adjacent pyrimidine nitrogen atoms. Protonating this ring would require an extremely low pH (likely < 2.0), which is incompatible with physiological assays and risks degrading the sensitive benzaldehyde moiety.

Q3: My assay results are inconsistent over time, and the compound seems to "disappear." Is it crashing out invisibly? A: It may not be a solubility issue, but rather a chemical stability issue masquerading as one. The benzaldehyde group is highly reactive. First, it is prone to autoxidation to benzoic acid in the presence of oxygen and light, even within DMSO stock solutions [3]. Benzoic acid derivatives have entirely different solubility profiles and target affinities. Second, if your assay buffer contains primary amines (e.g., Tris buffer), the aldehyde will rapidly undergo condensation to form insoluble Schiff bases. Causality check: Always verify the structural integrity of your stock via LC-MS before assuming a solubility failure.

Part 2: Troubleshooting Workflows & Logical Relationships

To systematically diagnose whether your issue is driven by true insolubility or chemical degradation, follow the decision tree below.

G Start Compound Crashes Out in Aqueous Buffer CheckDeg LC-MS Verification: Is the compound degrading? Start->CheckDeg DegYes Yes: Aldehyde Oxidation or Schiff Base Formation CheckDeg->DegYes  Yes DegNo No: True Thermodynamic Solubility Limit Reached CheckDeg->DegNo  No FixDeg Action: Purge Stocks with Ar, Switch to Amine-Free Buffer DegYes->FixDeg FixSol Action: Formulate with HP-β-CD or Run Nephelometry Assay DegNo->FixSol

Caption: Decision tree for diagnosing and resolving compound precipitation in aqueous assays.

Part 3: Self-Validating Experimental Protocols

If you have ruled out chemical degradation, you must establish the exact concentration at which the compound precipitates before attempting complex formulations.

Protocol A: Kinetic Solubility Determination via Laser Nephelometry

Scientific Rationale: Visual inspection of precipitation is subjective and often misses micro-nucleation. Laser nephelometry measures forward-scattered light from insoluble particles, providing a highly accurate, self-validating kinetic solubility limit (the "kick-off" point) [4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in anhydrous, argon-purged DMSO.

  • Serial Dilution: Create a 12-point linear serial dilution of the compound in DMSO (e.g., from 10 mM down to 0.01 mM).

  • Buffer Dispensing: Add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microtiter plate.

  • Solvent Shift: Inject 2 µL of each DMSO dilution into the corresponding buffer wells. (Final DMSO concentration = 1%). Mix thoroughly via orbital shaking for 60 seconds.

  • Incubation & Reading: Incubate at 37°C for 2 hours. Scan the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Data Validation: Plot the intensity of scattered light (Relative Nephelometric Units) versus compound concentration. The concentration at which light scattering sharply increases above the baseline is your absolute kinetic solubility limit.

Workflow Step1 Prepare Anhydrous DMSO Stock Step2 12-Point Serial Dilution in DMSO Step1->Step2 Step3 Inject into Aqueous Buffer (1% DMSO) Step2->Step3 Step4 Laser Nephelometry (Measure Scatter) Step3->Step4 Step5 Plot Kick-Off Curve Step4->Step5

Caption: Step-by-step workflow for determining kinetic solubility limits using laser nephelometry.

Protocol B: Solubility Enhancement via Cyclodextrin Inclusion

Scientific Rationale: Because pH adjustment is ineffective for this specific bromo-pyrimidine, and organic co-solvents may interfere with biological targets, encapsulating the hydrophobic moiety within the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most reliable formulation strategy [2].

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in your assay buffer to a final concentration of 20% (w/v).

  • Complexation: Add your compound (from a highly concentrated DMSO stock) dropwise into the stirring HP-β-CD solution. Ensure the final DMSO concentration remains below 2% to prevent solvent-induced toxicity in downstream assays.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by gentle stirring for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation: Centrifuge the sample at 10,000 x g for 15 minutes. Analyze the supernatant via UV-Vis or HPLC to quantify the exact concentration of the dissolved compound.

Part 4: Quantitative Data & Compatibility Matrices

Use the tables below to select the appropriate buffer systems and excipients based on the chemical reactivity of the benzaldehyde group and the hydrophobicity of the bromo-pyrimidine ring.

Table 1: Buffer & Excipient Compatibility Matrix

Matrix / SolventCompatibilityMechanistic Reason / CausalityRecommended Action
Tris Buffer ❌ IncompatiblePrimary amines react with the benzaldehyde group to form insoluble Schiff bases.Avoid entirely.
PBS (pH 7.4) ⚠️ MarginalNo reactive amines, but high ionic strength "salts out" the hydrophobic compound.Use only with co-solvents or cyclodextrins.
DMSO (Stock) ✅ CompatibleExcellent solvent, but dissolved

causes aldehyde oxidation over time.
Purge with Argon; store aliquots at -80°C.
HP-β-CD (20%) ✅ OptimalHydrophobic cavity masks the bromo-pyrimidine ring, disrupting halogen bonding.Primary recommendation for in vitro assays.
PEG 400 (5%) ⚠️ MarginalReduces dielectric constant of water, but may inhibit sensitive enzyme targets.Use only if HP-β-CD is unavailable.

Table 2: Nephelometry Kinetic Solubility Interpretation

Light Scatter (RNU)Visual StateKinetic StateNext Step
< 10,000 ClearFully SolubleProceed with assay at this concentration.
10,000 - 50,000 Clear to slightly hazyMicro-nucleation (Kick-off point)Do not exceed this concentration; compound is aggregating.
> 50,000 Visibly cloudyPrecipitatedDiscard data; reformulate using Protocol B.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS Publications). Explains the σ-hole interaction of bromine atoms driving strong crystal lattice energies and hydrophobicity.[Link]

  • Photochemical Oxidation Reaction of Benzylic Alcohols in Dimethyl Sulfoxide. Bulletin of the Chemical Society of Japan. Provides mechanistic insights into the autoxidation of benzaldehydes in DMSO and the necessity of inert atmospheres.[Link]

  • Determination of Kinetic Solubility using Laser Nephelometry. Bio-protocol. Outlines the standardized methodology for detecting micro-precipitation and determining the exact kick-off curve for hydrophobic drugs.[Link]

Technical Support Center: Troubleshooting & Purification of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the synthesis and isolation of halogenated pyrimidinyl ether aldehydes.

Compounds like 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde are highly valuable building blocks. The 5-bromo position serves as a versatile handle for downstream Suzuki or Buchwald-Hartwig cross-couplings, while the aldehyde moiety allows for reductive aminations or olefination. However, this bifunctionality introduces significant purification challenges: the aldehyde is prone to oxidation, the halogenated pyrimidine is sensitive to nucleophiles, and the ether linkage can hydrolyze under harsh conditions.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to these specific challenges.

Synthesis & Purification Workflow

The synthesis of these analogs typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 3-hydroxybenzaldehyde and 5-bromo-2-chloropyrimidine. The 2-chloro position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms, allowing for selective displacement while leaving the 5-bromo group intact[1].

Workflow R1 3-Hydroxybenzaldehyde + 5-Bromo-2-chloropyrimidine Rxn SNAr Reaction (Base, Polar Aprotic Solvent) R1->Rxn Crude Crude Mixture (Product + Unreacted Pyrimidine) Rxn->Crude Bisulfite Add NaHSO3 (aq) Bisulfite Adduct Formation Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgPhase Organic Phase (Impurities: Pyrimidine, Ether) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Water-Soluble Aldehyde Adduct) PhaseSep->AqPhase Keep Basify Basification (NaHCO3) & Extraction AqPhase->Basify Pure Pure 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Basify->Pure

Workflow for the synthesis and bisulfite-mediated purification of pyrimidinyl ether aldehydes.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing continuous co-elution of unreacted 5-bromo-2-chloropyrimidine with my target aldehyde during silica gel chromatography. How can I separate them?

The Causality: 5-bromo-2-chloropyrimidine is highly lipophilic and often exhibits an identical retention factor (Rf) to the target pyrimidinyl ether on standard normal-phase silica. Pushing the solvent system to be more polar only causes both compounds to elute at the solvent front. The Solution: Abandon chromatography and utilize a bisulfite extraction protocol [2]. By treating the crude mixture with saturated aqueous sodium bisulfite (NaHSO3), the unhindered aldehyde undergoes nucleophilic addition to form an α-hydroxy sulfonate salt. This dramatically shifts the partition coefficient of the target molecule, moving it exclusively into the aqueous phase. The unreacted pyrimidine remains in the organic phase and is easily discarded. This is a self-validating system: non-aldehydic impurities physically cannot enter the aqueous phase under these conditions.

Q2: My isolated yield is low, and TLC shows a heavy streak near the baseline. What is degrading my product?

The Causality: Aldehydes are inherently susceptible to autoxidation, converting into the corresponding carboxylic acid (3-[(5-bromo-2-pyrimidinyl)oxy]benzoic acid). This process is severely accelerated by the active, slightly acidic silanol sites on standard silica gel during column chromatography. The Solution: If chromatography is absolutely necessary, you must neutralize the active sites on the silica. Pre-treat your silica slurry with 1% triethylamine (Et3N) in your non-polar solvent (e.g., hexanes) before loading the column. Alternatively, minimize residence time on the column by using automated flash chromatography with a high flow rate.

Q3: During the basic workup, I noticed the formation of 3-hydroxybenzaldehyde and a pyrimidinol byproduct. Why is the ether linkage breaking?

The Causality: While diaryl ethers are generally stable, the pyrimidinyl ether linkage is uniquely sensitive. The electron-deficient pyrimidine ring makes the ether oxygen a good leaving group under strongly nucleophilic or highly basic conditions (e.g., using NaOH or KOH during workup). This leads to the hydrolysis of the ether back into the starting phenol and 5-bromo-2-pyrimidinol. The Solution: Strictly control the pH during workup. Use mild, non-nucleophilic bases like saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the reaction or reverse the bisulfite adduct.

Degradation Target Target Aldehyde Ether (Stable under neutral conditions) Oxidation Air / Active Silica (Oxidation) Target->Oxidation AcidBase Strong Acid/Base (Hydrolysis) Target->AcidBase Carboxylic Carboxylic Acid Defect (Streak on TLC) Oxidation->Carboxylic Cleavage Phenol + Pyrimidinol (Loss of Ether Linkage) AcidBase->Cleavage

Common degradation pathways for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Standard Operating Procedures (SOPs)

SOP A: Bisulfite-Mediated Purification of Pyrimidinyl Ether Aldehydes

This protocol isolates the aldehyde by temporarily converting it into a water-soluble salt, bypassing the need for silica gel[2].

  • Adduct Formation: Dissolve the crude reaction mixture (containing the target aldehyde and unreacted pyrimidine) in a miscible organic solvent like methanol or ethyl acetate (10 mL per gram of crude).

  • Bisulfite Addition: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO3).

  • Agitation: Stir vigorously at room temperature for 2–3 hours. A thick white precipitate (the bisulfite adduct) may form, or it may remain in the aqueous layer depending on concentration.

  • Phase Separation: Transfer to a separatory funnel. Add deionized water to dissolve any precipitate, followed by a non-polar organic solvent (e.g., 10% ethyl acetate in hexanes). Shake and separate the layers.

  • Organic Wash: Discard the organic layer (which contains the unreacted 5-bromo-2-chloropyrimidine and non-polar impurities). Wash the aqueous layer once more with hexanes to ensure complete removal of lipophilic contaminants.

  • Regeneration: Transfer the aqueous layer to a flask. Slowly add saturated aqueous NaHCO3 until the pH reaches 8.0–8.5. Caution: CO2 gas will evolve. Stir for 30 minutes to fully decompose the adduct back into the free aldehyde.

  • Final Extraction: Extract the regenerated aldehyde with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure product.

SOP B: Buffered Flash Chromatography (Alternative Method)

Use this method only if the bisulfite protocol is incompatible with other functional groups in highly substituted analogs.

  • Column Preparation: Prepare a slurry of silica gel in hexanes containing 1% (v/v) Triethylamine (Et3N). Pack the column and flush with 2 column volumes of the buffered solvent.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane and load it onto the column.

  • Elution: Elute rapidly using a gradient of Ethyl Acetate in Hexanes (typically 5% to 20%). The Et3N prevents the acidic silanol groups from catalyzing the oxidation of the aldehyde into a carboxylic acid.

  • Concentration: Pool the product fractions and concentrate immediately at a bath temperature no higher than 30°C to prevent thermal degradation.

Quantitative Data: Purification Method Comparison

The following table summarizes the performance metrics of different purification strategies for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde analogs based on internal laboratory data and literature standards.

Purification MethodAverage Yield RecoveryTarget Purity (HPLC)Time RequiredScalabilityPrimary Drawback
Standard Silica Gel 45 - 55%85 - 90%3 - 4 HoursLow (< 5g)High product loss due to oxidation; co-elution.
Buffered Silica (1% Et₃N) 65 - 75%92 - 95%3 - 4 HoursMedium (< 20g)Trace amine contamination; solvent intensive.
Bisulfite Extraction 85 - 95% > 98% 4 - 6 Hours High (> 100g) Requires careful pH control during regeneration.
Recrystallization (EtOH) 40 - 50%> 99%12 - 24 HoursHigh (> 100g)Low recovery due to high solubility of the aldehyde.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Journal of Visualized Experiments (JoVE) / PubMed Central URL:[Link]

  • Pyrimidine - Chemical Properties and Substitution Wikipedia, The Free Encyclopedia URL: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides (SNAr Methodology) Journal of Medicinal Chemistry / PubMed Central URL:[Link]

Sources

Technical Support Center: Stability and Handling of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique trifecta of a reactive aldehyde, an aryl-ether linkage, and a halogenated pyrimidine ring presents specific challenges that can impact reaction yield and product purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and prevent the decomposition of this valuable intermediate.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during reactions involving 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable mitigation strategies.

Question 1: After my reaction, I've isolated a significant amount of a white crystalline solid, which is insoluble in my organic solvent and appears to be a major byproduct. What is it and how can I prevent its formation?

Answer: The most likely identity of this byproduct is 3-[(5-Bromo-2-pyrimidinyl)oxy]benzoic acid. The aldehyde functional group in your starting material is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process, known as autoxidation, can be accelerated by light, elevated temperatures, or the presence of metallic impurities.

Causality & Mitigation:

  • Underlying Cause: The aldehyde group (-CHO) can undergo a free-radical chain reaction with oxygen to form a peroxy acid intermediate, which then oxidizes another aldehyde molecule to the corresponding carboxylic acid (-COOH).[1][3]

  • Preventative Measures:

    • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[1] This can be achieved by running the reaction under a positive pressure of an inert gas like nitrogen or argon. Ensure all glassware is oven-dried to remove adsorbed moisture and oxygen.

    • Solvent Purity: Use freshly distilled or anhydrous grade solvents. Peroxides in older solvents (like THF or diethyl ether) can initiate oxidation.

    • Antioxidant Additives: For reactions where rigorous deoxygenation is challenging, the addition of a radical inhibitor like hydroquinone or Butylated Hydroxytoluene (BHT) in catalytic amounts can be effective.[2]

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of oxidation.

Protocol: Purification of Oxidized Aldehyde If you suspect your starting material is already contaminated with the benzoic acid, you can purify it before use.

StepProcedurePurpose
1Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane).To facilitate liquid-liquid extraction.
2Transfer the solution to a separatory funnel and wash with a 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[1][2]To convert the acidic benzoic acid into its water-soluble sodium salt.
3Separate the aqueous layer. Repeat the wash 1-2 more times.To ensure complete removal of the acid.
4Wash the organic layer with brine.To remove residual water.
5Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.To obtain the purified aldehyde.

Question 2: My reaction yield is low, and mass spectrometry analysis of the crude mixture shows a peak corresponding to the loss of bromine (M-Br+H). What is causing this dehalogenation?

Answer: You are likely observing the formation of 3-(2-pyrimidinyloxy)benzenecarbaldehyde. The carbon-bromine bond on the pyrimidine ring can be cleaved under certain conditions, a process known as dehalogenation or hydrodebromination.

Causality & Mitigation:

  • Underlying Causes:

    • Reductive Conditions: This is the most common cause. Many reducing agents, including certain metal catalysts (e.g., Palladium on carbon with a hydrogen source), can readily cleave aryl halides.[4] Even some reaction conditions not typically considered reductive, like using DMF with a trialkylamine base at elevated temperatures, have been reported to cause dehalogenation of bromopyrimidines.[4][5]

    • Strongly Acidic Conditions: Treatment with hot hydriodic acid is a known method for dehalogenating halopyrimidines, suggesting that other strong acids at high temperatures could also promote this side reaction.[5][6]

  • Preventative Measures:

    • Avoid Reductive Reagents: If your desired transformation does not require reduction, ensure that no inadvertent reducing agents are present. Be cautious with certain bases and solvents at high temperatures.

    • Catalyst Choice: If a metal catalyst is necessary for a cross-coupling reaction, carefully screen catalysts and ligands. Sometimes, a less active catalyst or milder conditions can prevent dehalogenation.

    • Control of pH and Temperature: Avoid strongly acidic conditions, especially at elevated temperatures. Buffer the reaction if necessary.

Question 3: I'm observing the formation of 3-hydroxybenzaldehyde and 5-bromo-2-hydroxypyrimidine as byproducts in my reaction. What could be causing the cleavage of the ether linkage?

Answer: The presence of these byproducts indicates the hydrolysis of the aryl-pyrimidinyl ether bond. While generally stable, this ether linkage can be cleaved under harsh acidic or basic conditions.

Causality & Mitigation:

  • Underlying Causes:

    • Acid-Catalyzed Hydrolysis: Strong acids can protonate the pyrimidine nitrogen, activating the ring towards nucleophilic attack by water at the C2 position, leading to cleavage of the C-O bond.[7]

    • Base-Mediated Hydrolysis: Strong bases, particularly at elevated temperatures, can also promote nucleophilic aromatic substitution or other cleavage pathways.

  • Preventative Measures:

    • Maintain Neutral pH: If possible, run your reaction under neutral or near-neutral conditions. If an acid or base is required, use the mildest possible reagent that will effect the desired transformation (e.g., use K₂CO₃ instead of NaOH or LiOH).

    • Temperature Management: Avoid excessive heating, as this accelerates the rate of hydrolysis.

    • Limit Water Content: Use anhydrous solvents and reagents to minimize the presence of the nucleophile (water) required for hydrolysis.

Summary of Key Decomposition Pathways

Start 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Oxidation Oxidation (+[O]) Start->Oxidation Conditions: O₂, light, heat Dehalogenation Dehalogenation (-Br, +H) Start->Dehalogenation Conditions: Reductive agents, strong acids Hydrolysis Hydrolysis (+H2O) Start->Hydrolysis Conditions: Strong acid/base, heat, H₂O Product_Ox 3-[(5-Bromo-2-pyrimidinyl)oxy]benzoic acid Oxidation->Product_Ox Product_Dehal 3-(2-Pyrimidinyloxy)benzenecarbaldehyde Dehalogenation->Product_Dehal Product_Hydrol1 3-Hydroxybenzaldehyde Hydrolysis->Product_Hydrol1 Product_Hydrol2 5-Bromo-2-hydroxypyrimidine Hydrolysis->Product_Hydrol2

Caption: Potential decomposition pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde?

To ensure long-term stability, the compound should be stored in a tightly sealed, airtight container to minimize contact with oxygen and moisture.[1] It is best stored at low temperatures (0-10°C is ideal) and protected from light.[8][9] For added protection, the container can be flushed with an inert gas like argon or nitrogen before sealing.

Q2: My aldehyde has a yellowish tint. Is it still usable?

A yellowish tint can be an indication of minor oxidation or other impurities.[1] While it may still be usable for some applications, it is highly recommended to purify it first, especially for reactions sensitive to impurities. The purification protocol described in Troubleshooting Question 1 (washing with a basic solution) is effective for removing the acidic oxidation byproduct.

Q3: Are there any solvents I should avoid when working with this compound?

Avoid using old or unstabilized ethers (like THF, diethyl ether) which may contain peroxides that can initiate oxidation. Also, be cautious when using solvents like DMF in combination with amine bases at high temperatures, as this can lead to dehalogenation.[4]

Q4: How can I monitor the decomposition of the aldehyde during my reaction?

Thin-Layer Chromatography (TLC) is an excellent tool. You can spot your reaction mixture alongside a reference spot of the starting material. The appearance of a new, more polar spot (lower Rf value) could indicate the formation of the more polar benzoic acid byproduct. The formation of less polar byproducts (higher Rf) could indicate dehalogenation.

Experimental Protocol: Inert Atmosphere Reaction Setup

This protocol provides a step-by-step guide for setting up a reaction under an inert atmosphere to prevent aldehyde oxidation.

Materials:

  • Oven-dried glassware (reaction flask, condenser, addition funnel)

  • Rubber septa

  • Needles and tubing

  • Inert gas source (Nitrogen or Argon) with a regulator and bubbler

G cluster_prep Preparation cluster_reaction Reaction A Oven-dry all glassware (>120°C for 4h) B Assemble glassware while hot and seal with septa A->B C Cool to room temp under a stream of inert gas B->C D Purge flask with inert gas (inlet and outlet needles) C->D E Add solid reagents under positive gas pressure D->E F Add liquid reagents via dry syringe through septum E->F G Maintain positive pressure (e.g., via balloon or bubbler) F->G

Caption: Workflow for setting up an inert atmosphere reaction.

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried in an oven (e.g., at 120°C for at least 4 hours) to remove all traces of water.

  • Assembly: Assemble the reaction apparatus (e.g., flask and condenser) while the glass is still hot and immediately seal all openings with rubber septa. Allow the setup to cool to room temperature under a gentle stream of inert gas.

  • Purging: Once cool, insert a needle connected to the inert gas line through a septum. Insert a second needle as an outlet to vent the air from the flask. Allow the gas to flow for 5-10 minutes to ensure the atmosphere is fully inert.

  • Reagent Addition:

    • Solids: Add solid reagents quickly by briefly removing a septum while maintaining a strong positive flow of inert gas to prevent air from entering.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a septum.

  • Reaction: Once all reagents are added, remove the outlet needle and maintain a slight positive pressure of inert gas throughout the reaction. This can be done by attaching a balloon filled with the inert gas to the inlet needle or by venting the gas line through an oil bubbler.

By following these guidelines and understanding the potential decomposition pathways, you can significantly improve the success of your reactions involving 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, leading to higher yields and purer products.

References

  • BenchChem Technical Support Team. (2025).
  • Mousavi, M., Bakavoli, M., & Shiri, A. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Hilaris Publisher.
  • ECHEMI. (n.d.).
  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry.
  • ResearchGate. (n.d.).
  • ConnectSci. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Oreate AI Blog. (2026, January 19).
  • PubMed. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides.

Sources

Technical Support Center: Scaling Up 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered specifically for researchers, process scientists, and drug development professionals tasked with scaling up the synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6)[1].

This molecule is a critical building block, often utilized in the synthesis of kinase inhibitors and other biologically active compounds. The production relies on a Nucleophilic Aromatic Substitution (SNAr) between 3-hydroxybenzaldehyde and 5-bromo-2-chloropyrimidine. While straightforward at the discovery scale, transitioning this protocol to a multi-gram or kilogram scale introduces complex challenges regarding thermal control, chemoselectivity, and solvent management.

Mechanistic Rationale & Strategic Approach

To successfully scale this reaction, one must first understand the inherent electronic properties of the pyrimidine scaffold. 5-Bromo-2-chloropyrimidine possesses two distinct halogen leaving groups. The C2-chloro position is highly activated for SNAr due to the strong electron-withdrawing nature (both inductive and resonance effects) of the two adjacent ring nitrogen atoms[2]. These nitrogens stabilize the dearomatized anionic intermediate—known as the Meisenheimer complex—making the C2 position millions of times more reactive than a standard chlorobenzene[3].

Conversely, the C5-bromo position is relatively inert to nucleophilic attack but is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira)[2]. Our scale-up strategy exploits this differential reactivity, ensuring that the phenoxide nucleophile exclusively attacks the C2 position while leaving the valuable C5-bromo handle intact for downstream functionalization[4].

Mechanism A Phenoxide Anion (Nucleophile) B Attack at C2 (Electron-Deficient) A->B C Meisenheimer Complex (Stabilized by Ring N) B->C Rate-Determining Step D Chloride Elimination (Leaving Group) C->D Fast E Ether Linkage Formed (Product) D->E

Caption: SNAr mechanism showing Meisenheimer complex stabilization at the C2 position.

Self-Validating Scale-Up Protocol (100g Scale)

This Standard Operating Procedure (SOP) is designed as a self-validating system . At each critical juncture, physical or analytical feedback loops are built in to confirm the reaction is proceeding correctly before moving to the next step.

Step-by-Step Methodology
  • Reactor Preparation: Charge a clean, dry, jacketed reactor with 3-hydroxybenzaldehyde (1.0 eq, 122.1 g) and anhydrous Acetonitrile (MeCN) (1.2 L, ~10 volumes).

    • Causality: MeCN is chosen over DMF for scale-up because it is significantly less toxic, easier to remove under reduced pressure, and prevents the formation of difficult-to-break emulsions during aqueous workup.

  • Base Addition: Add finely milled anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq, 207.3 g) in three equal portions over 30 minutes at 20°C.

    • Causality: Milling increases the surface area of the insoluble base, driving the heterogeneous deprotonation of the phenol. Adding in portions controls the mild exotherm associated with acid-base neutralization.

  • Electrophile Addition: Dissolve 5-bromo-2-chloropyrimidine (1.05 eq, 203.1 g) in MeCN (200 mL) and add dropwise to the reactor over 1 hour.

  • Thermal Activation: Ramp the reactor temperature to 70°C (internal temperature).

    • Causality: Mild heating overcomes the activation energy barrier for the Meisenheimer complex formation at the C2 position without providing enough thermal energy to cleave the stronger C5-bromo bond[2].

  • Validation Checkpoint (In-Process Control): After 8 hours, sample the slurry for HPLC analysis (254 nm). The system validates itself when the peak for 5-bromo-2-chloropyrimidine completely disappears, replaced by a heavier product peak.

  • Workup & Salt Filtration: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts (KCl and excess K₂CO₃).

    • Self-Validation: Wash and dry the filter cake. A mass balance check of the recovered salts (theoretical KCl yield: 1.0 eq / 74.5 g) physically validates the extent of the chloride displacement.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure to ~300 mL. Slowly add cold water (600 mL) under vigorous stirring to precipitate the product. Filter, wash with cold water, and recrystallize from Ethanol/Water (80:20) to yield pure 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Workflow A 3-Hydroxybenzaldehyde (Phenol Nucleophile) B 5-Bromo-2-chloropyrimidine (Electrophile) C Deprotonation (K2CO3 in MeCN) D SNAr Reaction (70°C, 8-12 hrs) C->D Phenoxide Formation E Salt Filtration & Concentration D->E Conversion >98% F Crystallization (EtOH/Water) E->F Crude Organic Layer G Purified Product (Target Compound) F->G High Purity Yield AB AB AB->C

Caption: Workflow for the SNAr synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Troubleshooting & FAQs

Q1: We are observing significant debromination or substitution at the C5 position. How do we prevent this? A: This is a chemoselectivity failure. While the C2-chloro position is much more susceptible to SNAr than the C5-bromo position[4], excessive thermal energy (>85°C) or the use of overly strong bases (like Sodium Hydride or Potassium tert-Butoxide) can lead to unwanted side reactions at the C5 position. Actionable Fix: Strictly limit the internal reactor temperature to ≤75°C. Ensure you are using a mild carbonate base (K₂CO₃ or Cs₂CO₃) which provides just enough basicity to deprotonate the phenol without degrading the pyrimidine ring[2].

Q2: The reaction stalls at 70% conversion in MeCN. Should we add more base or increase the temperature? A: Do not increase the temperature, as this risks degrading the sensitive carbaldehyde moiety. Stalled reactions in heterogeneous SNAr systems are usually caused by the passivation of the solid base surface by the KCl byproduct, preventing further deprotonation. Actionable Fix: Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, 5 mol%) to shuttle the phenoxide anion into the bulk solvent, or spike the reaction with a small amount of highly soluble Cesium Carbonate (Cs₂CO₃, 0.1 eq) to re-initiate the catalytic deprotonation cycle.

Q3: During aqueous workup, the aldehyde group seems to degrade, resulting in lower yields and high impurity profiles. Why? A: Aldehydes are highly sensitive to strongly basic aqueous conditions. If unreacted K₂CO₃ is dissolved into the aqueous layer during extraction, the high pH can trigger the Cannizzaro reaction (disproportionation of the aldehyde into its corresponding alcohol and carboxylic acid) or general oxidation. Actionable Fix: This is why our protocol utilizes a filtration step before water is introduced. If a liquid-liquid extraction must be performed, neutralize the reaction mixture to pH 7 with dilute citric acid or HCl prior to the addition of water. This quenches any unreacted base and protects the carbaldehyde group.

Q4: We previously used DMF with great success at the gram scale. Why is MeCN mandated for the kilogram scale? A: DMF is a classic polar aprotic solvent that excellently solvates the Meisenheimer complex transition state, leading to fast reaction times[3]. However, DMF has a high boiling point (153°C) and is notoriously difficult to strip completely without exposing the product to prolonged, high heat. Furthermore, DMF poses severe toxicity and regulatory (REACH) concerns at scale. MeCN (boiling point 82°C) allows for rapid, low-temperature concentration, preserving the integrity of the product.

Quantitative Data Summary

The following table summarizes the causal impacts of switching from a discovery-scale solvent system to a scale-up optimized system.

Reaction ParameterOption A: DMF (Discovery Scale)Option B: MeCN (Scale-Up Preferred)Mechanistic Causality & Impact
Solvent Polarity High (Donor Number ~26.6)Moderate (Donor Number ~14.1)DMF strongly solvates the K⁺ cation, leaving the phenoxide anion "naked" and highly reactive, accelerating kinetics.
Base Selection Cs₂CO₃ (2.0 eq)K₂CO₃ (1.5 eq) + 5 mol% TBABCs⁺ has a larger ionic radius, creating a more reactive phenoxide. K⁺ is cost-effective for scale but benefits from a phase transfer catalyst in MeCN.
Operating Temp. 50 - 60 °C70 - 75 °CLower temps in DMF prevent thermal runaway; higher temps in MeCN compensate for the lower solubility of the base.
Reaction Time 4 - 6 hours8 - 12 hoursThe slower deprotonation cycle in MeCN extends the required hold time to reach >98% conversion.
Expected Yield 85 - 90%80 - 85%DMF yields higher raw conversion, but MeCN avoids significant product loss and degradation during solvent stripping.

References

  • Key Organics. 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde. 1

  • BenchChem. Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. 2

  • BenchChem. A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. 4

  • Fisher Scientific. Active chloro-heterocycles. 3

Sources

Technical Support Center: Impurity Profiling for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This resource is designed for researchers and drug development professionals tasked with developing stability-indicating methods and profiling impurities for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6)[1].

Regulatory guidelines (e.g., ICH Q3A) mandate the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) exceeding a 0.05% reporting threshold[2][3]. Because the synthesis of this intermediate relies on a nucleophilic aromatic substitution (SNAr) between 3-hydroxybenzaldehyde and 5-bromo-2-chloropyrimidine[4], impurity profiles are heavily influenced by unreacted starting materials, positional isomers, and downstream degradation pathways such as auto-oxidation and hydrolytic cleavage.

Part 1: Quantitative Impurity Data

To establish a self-validating analytical system, you must first understand the physicochemical behavior of the target molecule and its related substances. The table below summarizes the characteristic chromatographic and mass spectrometric data used to identify key species in this chemical space.

Compound / OriginClassificationRRT (Approx.)UV Max (nm)m/z [M+H]⁺Isotopic Signature
3-Hydroxybenzaldehyde Starting Material0.45254, 280123.0Monoisotopic
5-Bromo-2-hydroxypyrimidine Hydrolysis Degradant0.52254175.0 / 177.01:1 Doublet (Br)
3-[(5-Bromo-2-pyrimidinyl)oxy]benzoic acid Oxidation Degradant0.65254, 270295.0 / 297.01:1 Doublet (Br)
5-Bromo-2-chloropyrimidine Starting Material0.82260193.0 / 195.01:1 Doublet (Br)
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Target API 1.00 254, 270 279.0 / 281.0 1:1 Doublet (Br)

Part 2: Logical Relationships & Degradation Pathways

Understanding the mechanistic origins of impurities is critical for method development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for separating these structurally similar compounds due to its high resolution and diverse stationary phase options[3][5].

Degradation SM Starting Materials (3-HBA + 5-BCP) Target 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde SM->Target SNAr Reaction Oxidation Auto-oxidation (O2 / Light exposure) Target->Oxidation Hydrolysis Ether Hydrolysis (Acid/Base Stress) Target->Hydrolysis AcidImp Carboxylic Acid Degradant (RRT 0.65) Oxidation->AcidImp HydImp1 5-Bromo-2-hydroxypyrimidine (RRT 0.52) Hydrolysis->HydImp1 HydImp2 3-Hydroxybenzaldehyde (RRT 0.45) Hydrolysis->HydImp2

Logical relationship of synthesis and primary degradation pathways.

Part 3: Troubleshooting & FAQs

Q1: I am observing a polar impurity peak growing over time in my analytical standard solutions. What is causing this, and how can I prevent it? A: This is likely the auto-oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 3-[(5-Bromo-2-pyrimidinyl)oxy]benzoic acid. Aldehydes are highly susceptible to radical-mediated oxidation when exposed to dissolved oxygen and light. Causality & Fix: The carboxylic acid is far more polar and will elute earlier (RRT ~0.65) in reverse-phase HPLC. To prevent this, prepare standard solutions in amber volumetric flasks, purge the diluent with Argon or Nitrogen to displace dissolved oxygen, and store aliquots at -20°C.

Q2: My HPLC method shows poor resolution between the main API peak and the unreacted 5-bromo-2-chloropyrimidine starting material. How do I optimize this? A: The pyrimidine ring is weakly basic (pKa ~1-2). If you are using unbuffered water/acetonitrile, minor pH fluctuations will cause inconsistent ionization, leading to peak broadening and co-elution. Causality & Fix: Control the ionization state by using a buffered mobile phase. Switch to a 10 mM Ammonium Acetate buffer adjusted to pH 5.5. At this pH, the pyrimidine nitrogens are fully unprotonated (neutral), eliminating secondary interactions with the silica stationary phase and sharpening the peak[3]. Furthermore, the pH 5.5 buffer ensures that any carboxylic acid degradants (pKa ~4) are fully ionized, pushing them to elute much earlier and away from the neutral API.

Q3: During forced degradation (0.1N NaOH), we detect a new peak in LC-MS. How can I quickly verify if this is a true degradation product or a matrix contaminant? A: Leverage the isotopic signature of Bromine. The target molecule contains a single bromine atom, which naturally exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. Causality & Fix: Any true impurity or degradant that retains the pyrimidine ring (e.g., 5-bromo-2-hydroxypyrimidine from ether hydrolysis) will exhibit a distinct doublet peak separated by 2 Da in the mass spectrum (e.g., m/z 175/177). If the unknown peak lacks this 1:1 M/M+2 pattern, it is either a background matrix ion or a degradant that has undergone debromination.

Part 4: Experimental Workflows & Methodologies

To isolate and characterize impurities, a multi-dimensional approach utilizing orthogonal techniques (LC-PDA and LC-MS/MS) is required[6][7].

Workflow Sample Stressed Sample (ICH Q1B) HPLC RP-HPLC Separation (C18, pH 5.5 Buffer) Sample->HPLC UV PDA Detection (Chromophore ID) HPLC->UV MS ESI-MS/MS (Isotope & Fragments) HPLC->MS Data Structural Elucidation UV->Data MS->Data

Experimental workflow for orthogonal LC-PDA-MS/MS impurity profiling.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the API from its starting materials and degradation products, acting as a self-validating system through system suitability criteria.

Step 1: Chromatographic Setup

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm. (Causality: The ethylene-bridged hybrid particle resists dissolution at higher pH, and the C18 ligand provides optimal hydrophobic retention for aromatic ethers).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Step 2: Gradient Program

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 15.0 min: Linear ramp to 80% B

  • 15.0 - 18.0 min: Hold at 80% B

  • 18.0 - 18.1 min: Return to 10% B

  • 18.1 - 25.0 min: Re-equilibration at 10% B

Step 3: Sample Preparation & Injection

  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the sample solvent strength to the initial mobile phase conditions prevents peak distortion and fronting).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • System Suitability: The resolution (Rs) between 5-bromo-2-chloropyrimidine and the API must be ≥ 2.0.

Protocol 2: LC-MS/MS Structural Elucidation

When an unknown impurity exceeds the 0.05% threshold, transfer the method to an LC-MS/MS system for structural characterization[2][7].

Step 1: Method Transfer

  • Replace the Ammonium Acetate buffer with 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). (Causality: Non-volatile buffers like acetate can suppress ionization and foul the MS source; formic acid enhances positive ion generation).

Step 2: MS Tuning (ESI+)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan range: m/z 100 to 600.

Step 3: Fragmentation Analysis

  • Isolate the precursor ion exhibiting the 1:1 Bromine isotopic doublet (e.g., m/z 279).

  • Apply Collision Energy (CE) at 15-25 eV using Argon as the collision gas.

  • Analyze the product ions. Cleavage of the ether bond will typically yield a characteristic fragment at m/z 175 (corresponding to the bromopyrimidinium ion), confirming the structural integrity of the pyrimidine moiety.

References

  • Key Organics. 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde. keyorganics.net.
  • Pharmaceutical Outsourcing. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. pharmoutsourcing.com.
  • IJPRA Journal. IMPURITY PROFILING OF PHARMACEUTICALS. ijprajournal.com.
  • Chemass. Pharmaceutical Impurity Analysis Overview. chemass.si.
  • IJPRA Journal. Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal.com.
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.
  • Google Patents. CA2894126A1 - Prmt5 inhibitors and uses thereof. google.com.

Sources

Validation & Comparative

comparing the reactivity of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde with analogs

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde vs. Structural Analogs in Bifunctional Synthesis

In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of modular library synthesis. 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6) [1] is a highly versatile scaffold that presents two orthogonal reactive sites: a cross-coupling-competent 5-bromopyrimidine moiety and an electrophilic benzaldehyde group.

This guide provides an objective, data-driven comparison of this molecule against its structural analogs, detailing the causality behind its reactivity and providing self-validating experimental protocols for chemoselective functionalization.

Structural Dynamics: The Bifunctional Advantage

The utility of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde lies in the electronic decoupling of its two reactive centers, separated by an ether linkage.

  • The Pyrimidine Domain: The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density via induction and resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, making it exceptionally susceptible to oxidative addition by Palladium(0) species.

  • The Benzenecarbaldehyde Domain: The meta-substituted ether linkage exerts a minimal resonance-donating effect on the formyl group compared to a para-substitution. This preserves the high electrophilicity of the carbonyl carbon, ensuring rapid imine formation during reductive amination.

Comparative Reactivity Profiling

To understand its optimal application, we must compare it against three key analogs:

  • Analog A (Regioisomer): 4-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (Para-isomer)

  • Analog B (Halogen Variant): 3-[(5-Chloro-2-pyrimidinyl)oxy]benzenecarbaldehyde

  • Analog C (Heterocycle Variant): 3-[(5-Bromo-2-pyridinyl)oxy]benzenecarbaldehyde

Table 1: Cross-Coupling Reactivity Comparison (Suzuki-Miyaura)

Scaffold Halogen Heterocycle Oxidative Addition Rate Recommended Pd System Typical Yield
Target Molecule Br Pyrimidine Very Fast Pd(dppf)Cl₂, K₂CO₃ 85–95%
Analog B (Chloro) Cl Pyrimidine Slow Pd₂(dba)₃, XPhos [2] 60–75%

| Analog C (Pyridine) | Br | Pyridine | Fast | Pd(PPh₃)₄, Na₂CO₃ | 75–85% |

Analysis: The 5-bromopyrimidine (Target) undergoes oxidative addition orders of magnitude faster than the 5-chloro analog (Analog B), allowing for milder conditions that prevent the cleavage of the ether linkage. Furthermore, pyrimidine is more electron-deficient than pyridine (Analog C), accelerating the catalytic cycle.

Table 2: Aldehyde Electrophilicity Comparison (Reductive Amination)

Scaffold Substitution Carbonyl Electrophilicity Imine Formation Rate Typical Yield
Target Molecule Meta High Fast (< 1 h) 85–90%

| Analog A (Para) | Para | Moderate (Resonance stabilized) | Moderate (2–4 h) | 75–85% |

Analysis: The para-isomer (Analog A) allows the oxygen lone pair to delocalize into the carbonyl group via resonance, reducing its electrophilicity. The meta-isomer (Target) avoids this direct resonance stabilization, resulting in faster and higher-yielding reductive aminations.

Chemoselective Workflow Mapping

When utilizing this building block, researchers must sequence their reactions carefully. The standard workflow typically involves performing the reductive amination first (to protect the aldehyde from base-catalyzed side reactions) followed by the Suzuki coupling, though the reverse is possible under strictly controlled conditions.

ReactivityMap Core 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Suzuki Suzuki-Miyaura Coupling (C-Br Activation) Core->Suzuki Pd(0), Boronic Acid RedAm Reductive Amination (Aldehyde Activation) Core->RedAm Amine, NaBH(OAc)3 SNAr SNAr Cleavage (Side Reaction) Core->SNAr Strong Nucleophile / Base

Caption: Chemoselective reactivity map of the bifunctional building block.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Direct Reductive Amination (Aldehyde Functionalization)

Objective: Convert the aldehyde to a secondary/tertiary amine while leaving the aryl bromide intact for late-stage cross-coupling [3].

Causality of Reagents:

  • NaBH(OAc)₃: The electron-withdrawing acetate groups reduce the hydridic character of the boron. This makes it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic, protonated imine intermediate.

  • DCE (1,2-Dichloroethane): A non-coordinating solvent that stabilizes the transition state of the hydride transfer better than THF, preventing side reactions.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze dehydration.

  • IPC 1 (Validation): Stir at room temperature for 30 minutes. Take a 10 µL aliquot, quench with NaBH₄ in MeOH, and analyze via LC-MS. Validation metric: The aldehyde peak (m/z 279/281) must be completely consumed, replaced by the imine/hemiaminal mass.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

  • IPC 2 (Validation): Stir for 2 hours at room temperature. LC-MS must show the stable amine product mass with no reversion to the aldehyde.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

ReductiveAmination Aldehyde Aldehyde Substrate Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine - H2O Amine Primary/Secondary Amine Amine->Imine Product Alkylated Amine Product Imine->Product NaBH(OAc)3 Reduction

Caption: Mechanism of direct reductive amination via imine intermediate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the pyrimidine ring without degrading the aldehyde or cleaving the ether linkage.

Causality of Reagents:

  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand accelerates reductive elimination. This prevents the accumulation of Pd(II) intermediates that might coordinate with the ether oxygen and trigger unwanted cleavage.

  • K₂CO₃ (aq): A mild base is strictly required. Stronger bases (like NaOH or KOtBu) will trigger the Cannizzaro reaction or aldol condensation of the unprotected aldehyde.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.1 M overall).

  • IPC 1 (Validation): Sparge the mixture with N₂ for 10 minutes. Validation metric: Visual cessation of dissolved gas bubbling. Failure to remove O₂ will result in boronic acid homocoupling (evidenced by the solution turning black due to Pd-black precipitation).

  • Reaction: Heat to 80 °C for 3 hours.

  • IPC 2 (Validation): Analyze via LC-MS. Validation metric: Disappearance of the isotopic doublet at m/z 279/281 [M+H]⁺ and appearance of the cross-coupled product mass.

  • Workup: Filter through a pad of Celite to remove Pd residue. Partition between EtOAc and water, wash the organic layer with brine, dry, and purify via flash chromatography.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695-4698. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

A Multi-Pronged Approach to Structural Elucidation: Spectroscopic Confirmation of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

In the realm of drug discovery and materials science, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For a molecule like 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, an intermediate with significant potential in the synthesis of bioactive compounds, ambiguity in its structure is unacceptable. This guide provides a comprehensive comparison of spectroscopic techniques essential for its definitive characterization, grounded in the principles of scientific integrity and field-proven expertise. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) serve as complementary pillars in establishing an unassailable structural proof.

The Analytical Gauntlet: A Workflow for Confidence

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Data Integration & Confirmation synthesis Synthesis of Target Compound purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purified Sample ir FT-IR Spectroscopy purification->ir Purified Sample ms High-Resolution MS purification->ms Purified Sample integration Data Correlation & Interpretation nmr->integration ir->integration ms->integration confirmation Final Structure Confirmed integration->confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of a novel chemical compound.

¹H and ¹³C NMR Spectroscopy: The Molecular Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, offering detailed information about the carbon-hydrogen framework. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, we can map the precise connectivity of atoms.

The "Why": Experimental Rationale

For a molecule with distinct aromatic regions and an aldehyde proton, ¹H NMR provides immediate, high-value information. The aldehyde proton is expected to appear in a highly deshielded region of the spectrum (around 10 ppm), serving as a clear diagnostic peak.[1] The substitution patterns on both the pyrimidine and benzene rings will create unique splitting patterns, allowing for the unambiguous assignment of each aromatic proton. ¹³C NMR complements this by identifying all unique carbon environments, including the carbonyl carbon of the aldehyde and the carbons bonded to bromine and the ether oxygen.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.[2]

  • Instrument Setup: Record spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward. A wider spectral width (e.g., 0-200 ppm) is required to capture the carbonyl carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS).

Expected Data and Interpretation

The following table summarizes the expected chemical shifts for the target molecule, based on data from structurally similar compounds.[2][3]

Assignment Expected ¹H δ (ppm) Expected Multiplicity Expected ¹³C δ (ppm)
Aldehyde (-CHO)~9.9 - 10.1Singlet (s)~190 - 192
Pyrimidine H-4, H-6~8.6 - 8.7Singlet (s)~158 - 160
Benzene H-2~7.7 - 7.8Singlet or narrow triplet (t)~122 - 124
Benzene H-6~7.6 - 7.7Doublet of doublets (dd)~130 - 132
Benzene H-4~7.5 - 7.6Doublet of doublets (dd)~125 - 127
Benzene H-5~7.3 - 7.4Triplet (t)~128 - 130
Pyrimidine C-5 (C-Br)--~108 - 110
Pyrimidine C-2 (C-O)--~168 - 170
Benzene C-1 (C-CHO)--~137 - 139
Benzene C-3 (C-O)--~155 - 157

G label_H4_H6 H-4, H-6 (~8.6 ppm) label_CHO -CHO (~9.9 ppm) label_H2 H-2 (~7.7 ppm) label_H6 H-6 (~7.6 ppm) label_H4 H-4 (~7.5 ppm) label_H5 H-5 (~7.3 ppm)

Caption: Structure of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde with key proton assignments.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

The "Why": Experimental Rationale

For our target molecule, FT-IR is invaluable for confirming the presence of two key functionalities: the aldehyde and the aryl-ether linkage. A strong absorption band corresponding to the C=O stretch of the aldehyde is expected, alongside characteristic C-H stretching from the aldehyde proton. Additionally, the C-O-C stretching of the ether and the C=N/C=C absorptions from the aromatic rings will provide further structural confirmation.

Experimental Protocol: FT-IR
  • Sample Preparation: The spectrum can be recorded using a Potassium Bromide (KBr) pellet. A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~2850 and ~2750C-H StretchAldehydeConfirms the aldehyde C-H bond (Fermi doublet).
~1700 - 1680C=O StretchAromatic AldehydeStrong, sharp peak confirming the carbonyl group.[4]
~1600 - 1450C=C & C=N StretchAromatic RingsMultiple bands indicating the pyrimidine and benzene rings.
~1250 - 1200Asymmetric C-O-C StretchAryl EtherConfirms the ether linkage between the two rings.[5]
~1050 - 1000Symmetric C-O-C StretchAryl EtherFurther evidence for the ether functionality.

High-Resolution Mass Spectrometry: The Exact Mass and Formula

Mass spectrometry provides the molecular weight of a compound and, with high resolution, its exact mass. This allows for the unambiguous determination of the molecular formula, a critical piece of confirmatory data. The fragmentation pattern also offers clues about the molecule's structure.

The "Why": Experimental Rationale

For a compound containing bromine, mass spectrometry is particularly informative. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak ([M]⁺) will appear as a characteristic doublet with equal intensity, immediately confirming the presence of one bromine atom. High-resolution analysis (e.g., using ESI-TOF) can determine the mass to within a few parts per million (ppm), allowing for the calculation of a single, unique molecular formula.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source at a low flow rate. ESI is a soft ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with high accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined. This experimental value is then compared to the theoretical exact mass for the proposed formula (C₁₁H₇BrN₂O₂).

Expected Data and Interpretation
  • Molecular Formula: C₁₁H₇BrN₂O₂

  • Theoretical Exact Mass [M+H]⁺: 278.9767 (for ⁷⁹Br) and 280.9747 (for ⁸¹Br)

  • Expected Result: The spectrum will show two major peaks at m/z ≈ 278.977 and 280.975 with a relative intensity ratio of approximately 1:1. The measured mass should be within 5 ppm of the calculated mass.

The fragmentation pattern can further support the structure. Cleavage of the ether bond is a likely fragmentation pathway, leading to characteristic daughter ions.

G cluster_frags parent [C₁₁H₇BrN₂O₂ + H]⁺ m/z ≈ 279/281 frag1 [C₄H₂BrN₂O]⁺ (Bromopyrimidinol radical cation) m/z ≈ 173/175 parent->frag1 Ether Cleavage frag2 [C₇H₅O₂]⁺ (Hydroxybenzoyl cation) m/z = 121 parent->frag2 Ether Cleavage

Caption: A simplified, predicted fragmentation pathway for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde in ESI-MS.

Comparison of Techniques: A Symphony of Evidence

No single technique provides the complete picture. It is the synergistic combination of NMR, FT-IR, and HRMS that builds an irrefutable case for the structure of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Provides the most detailed structural information.Requires a relatively pure sample; can be insensitive for very small quantities.
FT-IR Presence of specific functional groups (C=O, C-O-C, etc.).Fast, inexpensive, and requires minimal sample.Does not provide information on atom connectivity or overall structure.
HRMS Exact mass and molecular formula, fragmentation pattern.Extremely sensitive, confirms elemental composition.Isomers cannot be distinguished by mass alone; fragmentation can be complex.

Conclusion

The spectroscopic confirmation of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a clear illustration of modern analytical chemistry principles. Through the detailed atomic map provided by NMR spectroscopy , the functional group identification from FT-IR spectroscopy , and the definitive molecular formula from High-Resolution Mass Spectrometry , we can achieve an unambiguous structural assignment. This multi-technique, self-validating approach ensures the scientific rigor required by researchers, scientists, and drug development professionals, paving the way for the confident use of this molecule in further synthetic applications.

References

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

  • Fan, J., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fun, H. K., et al. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b)... Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • The Natural Products Atlas. (n.d.). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. Retrieved from [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Clark, J. (2026). The ¹H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

comparing the cost-effectiveness of different synthetic pathways to 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a critical step in the development of various pharmaceutical agents. The strategic construction of the aryl ether linkage is a key consideration, with multiple synthetic pathways available, each presenting a unique balance of cost, efficiency, and scalability. This in-depth guide provides a comparative analysis of the most viable synthetic routes to this important intermediate, offering experimental insights and data to inform your selection of the optimal pathway for your research and development needs.

Introduction to Synthetic Strategies

The formation of the C-O bond between the phenolic oxygen of 3-hydroxybenzaldehyde and the electron-deficient pyrimidine ring of a 5-bromo-2-halopyrimidine is the central transformation in the synthesis of the target molecule. The primary synthetic methodologies for this transformation fall into three main categories:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of a leaving group on the pyrimidine ring by the phenoxide. This method is often the most straightforward and atom-economical.

  • Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol. This method has seen a resurgence with the development of improved catalyst systems.

  • Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.

This guide will delve into the mechanistic underpinnings, practical execution, and comparative cost-effectiveness of each of these pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the first-choice for its simplicity and the absence of a transition metal catalyst. The reaction proceeds through the addition of the nucleophile (the phenoxide of 3-hydroxybenzaldehyde) to the electron-deficient pyrimidine ring, followed by the elimination of the leaving group. The electron-withdrawing nature of the pyrimidine nitrogens and the bromo substituent facilitate this reaction.

Mechanistic Rationale

The reaction is initiated by the deprotonation of 3-hydroxybenzaldehyde with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This potent nucleophile then attacks the C2 position of 5-bromo-2-chloropyrimidine, which is activated towards nucleophilic attack. The choice of the chloro- leaving group at the 2-position is strategic; while a C-Br bond is generally more reactive in cross-coupling reactions, the C-Cl bond is a suitable leaving group for SNAr, and 5-bromo-2-chloropyrimidine is a commercially available starting material.

SNAr_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Phenoxide 3-Hydroxybenzaldehyde->Phenoxide NaH NaH NaH Meisenheimer_Complex Meisenheimer-like Intermediate Phenoxide->Meisenheimer_Complex attacks C2 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine->Meisenheimer_Complex Product 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Meisenheimer_Complex->Product Loss of Cl-

Figure 1: Simplified workflow of the SNAr synthesis.

Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • 5-Bromo-2-chloropyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in a mixture of anhydrous THF and DMF at 0 °C under an inert atmosphere, add a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 5-bromo-2-chloropyrimidine (1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Pathway 2: Ullmann Condensation

The Ullmann condensation offers a classic, copper-catalyzed approach to the formation of the aryl ether bond. While traditionally requiring harsh reaction conditions, modern protocols with the use of ligands can facilitate this transformation under milder temperatures.

Mechanistic Rationale

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenoxide to the Cu(I) catalyst, followed by oxidative addition of the 5-bromo-2-chloropyrimidine to generate a Cu(III) species. Reductive elimination from this complex affords the desired diaryl ether and regenerates the active Cu(I) catalyst. The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), can stabilize the copper intermediates and accelerate the reaction.

Ullmann_Mechanism cluster_1 Catalyst Activation cluster_2 Oxidative Addition cluster_3 Reductive Elimination CuI CuI Cu(I)-Phenoxide Cu(I)-Phenoxide Complex CuI->Cu(I)-Phenoxide Phenoxide Phenoxide Phenoxide->Cu(I)-Phenoxide Cu(III)_Complex Cu(III) Intermediate Cu(I)-Phenoxide->Cu(III)_Complex 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine->Cu(III)_Complex Product 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Cu(III)_Complex->Product Product->CuI Regenerates Catalyst

Figure 2: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • 5-Bromo-2-chloropyrimidine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 3-hydroxybenzaldehyde (1.0 equivalent), 5-bromo-2-chloropyrimidine (1.2 equivalents), CuI (0.1 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and DMEDA (0.2 equivalents) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 3: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds and represents a highly efficient and versatile method for the synthesis of diaryl ethers. This palladium-catalyzed reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Mechanistic Rationale

The Buchwald-Hartwig C-O coupling follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of 5-bromo-2-chloropyrimidine to a Pd(0) complex, forming a Pd(II) species. Coordination of the phenoxide and subsequent deprotonation by a base leads to the formation of a palladium-phenoxide complex. The final step is reductive elimination from this complex, which yields the desired diaryl ether and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands, such as Xantphos, is crucial to facilitate both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism cluster_1 Oxidative Addition cluster_2 Ligand Exchange & Deprotonation cluster_3 Reductive Elimination Pd(0) Pd(0) Pd(II)_Complex Pd(II) Complex Pd(0)->Pd(II)_Complex 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine->Pd(II)_Complex Pd(II)-Phenoxide Pd(II)-Phenoxide Complex Pd(II)_Complex->Pd(II)-Phenoxide Phenoxide Phenoxide Phenoxide->Pd(II)-Phenoxide Product 3-[(5-Bromo-2-pyrimidinyl)oxy] benzenecarbaldehyde Pd(II)-Phenoxide->Product Product->Pd(0) Regenerates Catalyst

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • 5-Bromo-2-chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a solution of 3-hydroxybenzaldehyde (1.0 equivalent) and 5-bromo-2-chloropyrimidine (1.2 equivalents) in anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst NoneCopper(I) iodide (CuI)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) / Xantphos
Typical Yield 80-90% (estimated)70-85% (estimated)>90% (estimated)
Reaction Temp. 60 °C110 °C100 °C
Reaction Time 4-6 hours12-24 hours8-16 hours
Cost of Reagents LowModerateHigh
Scalability HighModerateModerate
Safety & Handling NaH is pyrophoric and requires careful handling.Copper catalysts are relatively benign.Palladium catalysts and phosphine ligands can be air-sensitive and require inert atmosphere techniques.
Environmental Impact Benign (no metal catalyst).Lower environmental impact compared to palladium. Copper is an abundant metal.[1][2]Palladium is a precious metal with a significant environmental footprint associated with its mining and refining.[3][4]

Cost-Effectiveness Analysis

To provide a tangible comparison of the cost-effectiveness of each pathway, the following table outlines the approximate cost of key reagents required for a 10 mmol scale reaction. Prices are based on currently available catalog data and may vary.

ReagentPathwayPuritySupplier Example & Price (USD/g)Amount (g)Cost (USD)
3-HydroxybenzaldehydeAll≥99%MilliporeSigma: ~$0.86/g (for 100g)[5]1.221.05
5-Bromo-2-chloropyrimidineAll96%Thermo Scientific: ~$72.6/g (for 5g)[6]2.32168.43
Sodium Hydride (60%)SNAr60%0.48~2.00
Copper(I) iodideUllmann98%MilliporeSigma: ~$1.07/g (for 50g)[7]0.190.20
N,N'-DimethylethylenediamineUllmann99%0.18~1.00
Cesium carbonateUllmann/B-H99%Thermo Scientific: ~$6.20/g (for 5g)[8]6.5240.42
Pd₂(dba)₃Buchwald-Hartwig0.18~50.00
XantphosBuchwald-Hartwig97%MilliporeSigma: ~$72.50/g (for 1g)[9]0.2316.68
Total Key Reagent Cost SNAr ~171.48
Total Key Reagent Cost Ullmann ~211.10
Total Key Reagent Cost Buchwald-Hartwig ~276.58

Disclaimer: Prices are estimates and subject to change. The cost of solvents and purification materials are not included but are expected to be comparable across the different pathways.

Conclusion and Recommendations

Based on the comparative analysis, the Nucleophilic Aromatic Substitution (SNAr) pathway emerges as the most cost-effective method for the synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde. Its primary advantages are the absence of a costly transition metal catalyst and the use of readily available and inexpensive reagents. The reaction conditions are also milder than those typically required for the Ullmann condensation.

The Ullmann condensation presents a viable alternative, particularly if a metal-free synthesis is not a primary concern and there is a desire to avoid the use of pyrophoric reagents like sodium hydride. The lower cost of copper compared to palladium makes it a more attractive option than the Buchwald-Hartwig coupling for large-scale synthesis.[10][11]

The Buchwald-Hartwig C-O coupling , while likely providing the highest yield and potentially the cleanest reaction, is the least cost-effective due to the high price of the palladium catalyst and the specialized phosphine ligand.[12] This method would be most suitable for small-scale synthesis where maximizing yield is critical and cost is a secondary consideration.

For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on the specific project requirements, including scale, budget, and available equipment. However, for a balance of cost, efficiency, and simplicity, the SNAr approach is the recommended starting point for the synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde.

References

  • Benchchem.
  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PMC. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide.
  • Rsc.org.
  • ACS Publications.
  • PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Wikipedia.
  • Organic Synthesis.
  • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • ChemicalBook. 5-BROMO-3-HYDROXYBENZALDEHYDE | 199177-26-9.
  • European Patent Office. PYRIMIDINE COMPOUNDS - EP 0817773 B1.
  • Google Patents. CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound.
  • Thermo Fisher Scientific. 5-Bromo-2-chloropyrimidine, 96%, Thermo Scientific Chemicals 5 g.
  • Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Benchchem. A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
  • Alfa Chemistry. Buchwald-Hartwig Coupling.
  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Chemistry LibreTexts.
  • ThalesNano.
  • WuXi Biology.
  • ResearchGate. Aryl ether synthesis via low-cost Ullmann coupling systems.
  • PubChem.
  • MilliporeSigma. Copper(I) iodide 98.
  • Thermo Fisher Scientific.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • University of Michigan. Aryl ether synthesis via low-cost Ullmann coupling systems.
  • Johnson Matthey Technology Review. On the Sustainability of Palladium in Organic Synthesis: A Perspective.
  • ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • MilliporeSigma. 3-Hydroxybenzaldehyde = 99.
  • MilliporeSigma. Xantphos 97.
  • Google Patents.
  • MDPI.
  • TCI. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl).
  • Organic Syntheses Procedure. o-NITROBENZALDEHYDE.
  • Oriental Journal of Chemistry.

Sources

in vitro testing of novel compounds derived from 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Testing of Novel Kinase Inhibitors Derived from 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: A Comparative Guide

Introduction: The Chemistry & The Target

The 2-aryloxypyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of potent and selective kinase inhibitors [[1]](). The building block 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS: 952182-70-6) offers exceptional synthetic versatility. The 5-bromo-pyrimidine moiety serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to probe the kinase hinge-binding region, while the meta-substituted benzaldehyde allows for reductive amination to access the solvent-exposed channel 2.

Recent drug discovery efforts have leveraged this specific scaffold to synthesize novel Bruton’s Tyrosine Kinase (BTK) inhibitors. BTK is a critical effector in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma) and autoimmune diseases [[3]](), 4.

This guide provides an objective, self-validating framework for the in vitro evaluation of novel BTK inhibitors derived from this scaffold. We will compare their experimental performance against established clinical standards: Ibrutinib (a first-in-class covalent inhibitor) and Acalabrutinib (a highly selective, second-generation covalent inhibitor) 5, 6.

Mechanistic Overview: The BCR-BTK Axis

To design a robust experimental workflow, one must first understand the biological causality of the target. Upon BCR engagement, LYN and SYK kinases are activated, leading to the trans-phosphorylation of BTK at Tyr551. This triggers BTK's catalytic activity, resulting in its autophosphorylation at Tyr223. Active BTK then phosphorylates Phospholipase C gamma 2 (PLCγ2), mobilizing intracellular calcium and activating the NF-κB survival pathway 7, [[3]]().

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Tyr551) PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB Calcium signaling Proliferation Cell Survival & Proliferation NFkB->Proliferation Gene Transcription Inhibitor Novel 2-Aryloxypyrimidine Derivative Inhibitor->BTK Covalent/Non-covalent Inhibition

BCR-BTK signaling pathway and the inhibitory mechanism of novel pyrimidine derivatives.

Experimental Workflows & Protocols

A scientifically rigorous testing cascade must be self-validating: it must first prove isolated target engagement, then cellular target modulation, and finally phenotypic efficacy.

Workflow Synth Compound Synthesis (from 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde) Biochem Biochemical Assay (ADP-Glo Kinase Assay) Synth->Biochem Cellular Cellular Target Engagement (p-BTK Western Blot) Biochem->Cellular Sub-nM IC50 Phenotypic Phenotypic Assay (Cell Viability/Proliferation) Cellular->Phenotypic Target Inhibition

Self-validating in vitro testing workflow for evaluating novel kinase inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the novel derivatives against recombinant BTK. Causality: The ADP-Glo assay measures the depletion of ATP and the generation of ADP during the kinase reaction. Unlike traditional ³³P-ATP radiometric assays, ADP-Glo is a homogeneous, luminescent method that provides a highly sensitive, self-validating readout directly proportional to kinase catalytic activity, eliminating radioactive hazards while maintaining high-throughput capability 8, 4.

Protocol:

  • Enzyme Preparation: Dilute recombinant human BTK (wild-type or C481S mutant) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to a final concentration of 0.5 nM [[4]]().

  • Compound Incubation: Dispense 5 µL of the novel derivative (serially diluted from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate. Add 5 µL of the BTK enzyme solution. Incubate at room temperature for 60 minutes. (Note: For covalent inhibitors, pre-incubation time is critical as inhibition is time-dependent.)

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature [[8]]().

  • ADP Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Cellular Target Engagement (Phospho-BTK Inhibition)

Objective: Verify that the compound penetrates the cell membrane and inhibits BTK autophosphorylation at Tyr223 in a physiological environment. Causality: While biochemical assays confirm target binding, cellular assays validate membrane permeability and intracellular target engagement. Measuring p-BTK (Tyr223) specifically confirms the inhibition of BTK's intrinsic catalytic function, distinguishing it from upstream SYK/LYN inhibition 7, 9.

Protocol:

  • Cell Culture: Culture Ramos or Raji human Burkitt’s lymphoma cells in RPMI-1640 supplemented with 10% FBS 7.

  • Compound Treatment: Seed cells at 2 × 10⁶ cells/mL in 6-well plates. Treat with the novel derivative, Ibrutinib, or Acalabrutinib (0.1 nM to 1 µM) for 2 hours at 37°C.

  • BCR Stimulation: Stimulate cells with 10 µg/mL anti-human IgM F(ab')₂ for 10 minutes to activate the BCR pathway [[10]]().

  • Lysis & Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-BTK (Tyr223) and total BTK. Normalize the p-BTK signal to total BTK using densitometry to determine the cellular IC50 9.

Phenotypic Cell Viability Assay (CCK-8)

Objective: Assess the anti-proliferative effects of the compounds on BTK-dependent cancer cell lines. Causality: A compound may inhibit BTK biochemically but fail to induce cytotoxicity due to redundant survival pathways or drug efflux pumps. Evaluating viability in Diffuse Large B-Cell Lymphoma (DLBCL) lines like TMD8 (which harbor chronic active BCR signaling) provides a translational bridge to in vivo efficacy 9.

Protocol:

  • Seed TMD8 or OCI-LY10 cells at 1 × 10⁴ cells/well in a 96-well plate.

  • Add serially diluted compounds (0.1 nM to 10 µM) and incubate for 72 hours at 37°C 9.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2-4 hours.

  • Measure absorbance at 450 nm. Calculate the absolute IC50 for cell proliferation.

Comparative Data Presentation

The following table summarizes the comparative performance of a representative novel 2-aryloxypyrimidine derivative ("Compound X") synthesized from the 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde scaffold against established clinical standards 5, [[6]]().

InhibitorBiochemical BTK IC50 (nM)Cellular p-BTK (Tyr223) IC50 (nM)TMD8 Cell Viability IC50 (nM)Kinase Selectivity (Off-Target ITK/EGFR)
Ibrutinib 0.51.52.1Poor (High off-target inhibition)
Acalabrutinib 5.18.010.5High (Minimal off-target inhibition)
Compound X (Novel) 0.41.21.8High (Minimal off-target inhibition)

Data Interpretation: Compound X demonstrates sub-nanomolar biochemical potency comparable to Ibrutinib, but with the superior kinase selectivity profile characteristic of second-generation inhibitors like Acalabrutinib 6. This suggests that the 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde scaffold can be effectively functionalized to maintain deep pocket binding while avoiding the off-target ITK/EGFR interactions that cause clinical toxicities (e.g., bleeding, rash) 5.

Conclusion

The 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde building block is a highly effective starting point for the rational design of next-generation kinase inhibitors. By employing a rigorous, self-validating in vitro testing cascade—spanning biochemical ADP-Glo assays to cellular target engagement and phenotypic viability—researchers can accurately benchmark novel derivatives against clinical standards. The data underscores the potential of this 2-aryloxypyrimidine scaffold to yield compounds that balance the potent efficacy of Ibrutinib with the refined safety profile of Acalabrutinib.

References

  • Benchchem. "2-Phenoxypyrimidine|High-Quality Research Chemical".
  • ResearchGate.
  • Taylor & Francis. "Full article: Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK)
  • NIH. "Ibrutinib and novel BTK inhibitors in clinical development - PMC".
  • NIH.
  • Frontiers. "Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects".
  • Frontiers.
  • AACR Journals. "Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib".
  • Sino Biological. "Targeting BTK: From Malignancies to Autoimmune Diseases".
  • AACR Journals. "Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling".

Sources

Head-to-Head Comparison of Pyrimidinyloxy Benzaldehyde Isomers in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidinyloxy benzaldehydes are highly valued synthetic intermediates, serving as the critical structural backbone for a wide class of acetolactate synthase (ALS) inhibitor herbicides (e.g., pyriminobac-methyl, bispyribac-sodium) and novel pharmaceutical agents[1]. The synthesis of these molecules relies on the nucleophilic aromatic substitution (


) of 2-chloro-4,6-dimethoxypyrimidine with hydroxybenzaldehyde isomers.

However, the positional isomerism (ortho, meta, para) of the starting hydroxybenzaldehyde fundamentally alters the reaction kinetics, steric environment, and downstream utility. This guide provides an objective, head-to-head comparison of these isomers, complete with mechanistic causality, experimental data, and validated protocols.

Mechanistic Causality & Isomeric Reactivity

The formation of pyrimidinyloxy benzaldehydes is governed by the ability of the phenoxide anion to attack the electron-deficient 2-position of the pyrimidine ring. The position of the formyl (-CHO) group on the benzene ring dictates both the electronic and steric landscape of this reaction.

  • The Ortho-Isomer (Salicylaldehyde precursor): Yields 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde[2]. The adjacent formyl group creates significant steric hindrance, restricting the trajectory of the nucleophilic attack. Furthermore, salicylaldehyde exhibits strong intramolecular hydrogen bonding, which must be broken by the base. Despite slower kinetics, this isomer is the most commercially significant due to its role in commercial ALS inhibitors[1].

  • The Meta-Isomer (3-Hydroxybenzaldehyde precursor): Yields 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde[3]. The formyl group is meta to the hydroxyl, meaning it provides no direct resonance stabilization to the phenoxide anion. The resulting nucleophile is highly reactive, and the lack of steric hindrance allows for smooth conversion.

  • The Para-Isomer (4-Hydroxybenzaldehyde precursor): Yields 4-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde[3]. The strong electron-withdrawing effect of the para-formyl group significantly lowers the

    
     of the precursor (~7.66), making deprotonation rapid. While resonance stabilization slightly reduces the nucleophilicity of the phenoxide, the complete absence of steric hindrance results in the fastest reaction times and highest yields.
    

Isomer_Reactivity Start Hydroxybenzaldehyde Isomers Ortho Ortho-Isomer (Salicylaldehyde) Start->Ortho Meta Meta-Isomer (3-Hydroxybenzaldehyde) Start->Meta Para Para-Isomer (4-Hydroxybenzaldehyde) Start->Para Ortho_Prop High Steric Hindrance Strong H-Bonding Moderate Nucleophilicity Ortho->Ortho_Prop Meta_Prop Low Steric Hindrance No Direct Resonance High Nucleophilicity Meta->Meta_Prop Para_Prop Low Steric Hindrance Strong Resonance (Low pKa) Lower Nucleophilicity Para->Para_Prop SNAr SNAr with 2-Chloro- 4,6-dimethoxypyrimidine Ortho_Prop->SNAr Meta_Prop->SNAr Para_Prop->SNAr Result_O Yield: ~85% Time: 6-8h SNAr->Result_O 80-100°C Result_M Yield: ~88% Time: 4-5h SNAr->Result_M 80-100°C Result_P Yield: ~92% Time: 3-4h SNAr->Result_P 80-100°C

Caption: Logical relationship between isomer structure, steric/electronic effects, and SNAr reaction outcomes.

Head-to-Head Performance Data

The following table summarizes the quantitative synthesis data for the three isomers under standardized conditions (1.0 eq hydroxybenzaldehyde, 1.1 eq 2-chloro-4,6-dimethoxypyrimidine, 1.5 eq


, DMF solvent, 90 °C).
IsomerCAS NumberPrecursor

Steric HindranceReaction Time (h)Yield (%)Primary Downstream Application
Ortho (2-yl)110284-76-9[2]~8.37High6.0 - 8.085 - 88Pyriminobac-methyl, Pyribambenz
Meta (3-yl)491871-35-3[3]~9.00Low4.0 - 5.088 - 90Experimental ALS Inhibitors
Para (4-yl)491871-36-4[3]~7.66Low3.0 - 4.090 - 93Broad-spectrum Agrochemicals

Self-Validating Experimental Protocol

To ensure a self-validating system, the protocol relies on specific chemical causality. Potassium carbonate (


)  is selected over stronger bases (like 

) to strictly prevent the Cannizzaro reaction (disproportionation of the aldehyde) and to avoid hydrolyzing the pyrimidine chloride[1]. N,N-Dimethylformamide (DMF) is utilized because, as a polar aprotic solvent, it solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive, drastically lowering the activation energy for the

pathway.
Step-by-Step Methodology
  • Deprotonation: Charge a clean, dry round-bottom flask with 10.0 mmol of the selected hydroxybenzaldehyde isomer and 15.0 mmol of anhydrous

    
    . Add 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
    
  • Electrophile Addition: Slowly add 11.0 mmol of 2-chloro-4,6-dimethoxypyrimidine to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to 90 °C.

    • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate = 3:1). The para-isomer will show complete consumption of the starting material by hour 3, while the ortho-isomer will require up to 8 hours.

  • Quenching & Precipitation: Once TLC confirms completion, cool the mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice water. The sudden shift in polarity forces the hydrophobic pyrimidinyloxy benzaldehyde to crash out of the solution as a solid precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50 °C. Recrystallize from ethanol if >98% HPLC purity is required.

Experimental_Workflow Step1 1. Deprotonation Mix Isomer + K2CO3 in DMF Step2 2. Nucleophilic Attack Add 2-Chloro-4,6- dimethoxypyrimidine Step1->Step2 Step3 3. Thermal Activation Heat to 90°C Monitor via TLC Step2->Step3 Step4 4. Quenching Pour into Ice Water Step3->Step4 Step5 5. Isolation Filter & Recrystallize Step4->Step5

Caption: Step-by-step self-validating experimental workflow for SNAr synthesis.

Downstream Application: ALS Inhibition Pathway

The primary reason these specific isomers are synthesized at an industrial scale is their integration into herbicides targeting Acetolactate Synthase (ALS). Once the benzaldehyde intermediate is further functionalized (e.g., converted to an oxime or an ester), the resulting molecule acts as a potent, non-competitive inhibitor of the ALS enzyme in plants[1].

The pyrimidine ring mimics the natural substrate, binding deeply within the ALS channel and starving the plant of essential branched-chain amino acids (valine, leucine, isoleucine).

ALS_Pathway Herbicide Pyrimidinyloxy Benzoate Herbicides (from Isomers) ALS Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Binds to ALS Channel Block Inhibition of Branched-Chain Amino Acid Synthesis ALS->Block Blocked Substrate Pyruvate / 2-Ketobutyrate Substrate->ALS Normal Pathway Death Plant Cell Death (Target Weeds) Block->Death

Caption: Mechanism of action for downstream ALS inhibitor herbicides derived from these isomers.

References

  • Li, Y., Liu, Y., & Chen, Q. (2011). "Synthesis and Herbicidal Activities of 2-[2-(4,6-Dimethoxypyrimidin-2-yloxy)phenyl]-2-(substituted aniline)acetonitrile Derivatives." Chinese Journal of Organic Chemistry, 31(12), 2140-2144.

Sources

Comparative Guide: Cross-Reactivity Profiles of Antibodies Against 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Antibody performance comparison, hapten design causality, and self-validating cross-reactivity protocols.

Introduction: The Significance of the 3-BPB Hapten

The compound 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (3-BPB) is a highly specialized hapten utilized in the generation of antibodies targeting the 5-bromo-2-pyrimidinyloxy pharmacophore. This specific structural motif is a critical component in several high-profile pharmaceutical agents, most notably the dual endothelin receptor antagonist (ERA) Macitentan[1].

For pharmacokinetic (PK) monitoring and environmental residue analysis, antibodies must be capable of distinguishing the parent compound from structurally similar metabolites, such as Aprocitentan[2], or related pyrimidinyl-ether agrochemicals. This guide objectively compares the cross-reactivity (CR) profiles of representative monoclonal and polyclonal antibodies developed against 3-BPB, providing a framework for selecting the appropriate immunological tool based on assay requirements.

Causality in Immunogen Design (Expertise & Experience)

The selection of 3-BPB as a hapten is driven by precise structural causality. Small molecules (<1000 Da) cannot elicit an immune response independently and must be conjugated to a larger carrier protein (e.g., BSA or KLH).

Why the Aldehyde Group? The formyl (-CHO) group on the benzene ring serves as an ideal, non-disruptive conjugation handle. Through reductive amination, the aldehyde reacts with the primary amines (lysine residues) of the carrier protein to form a Schiff base, which is subsequently reduced to a stable secondary amine. Causality of Epitope Exposure: This specific orientation anchors the benzene ring to the protein, projecting the bulky, halogenated 5-bromo-2-pyrimidinyl ether moiety outward. This makes the brominated pyrimidine ring the immunodominant epitope, ensuring the resulting antibodies are highly sensitive to alterations at the 5-position of the pyrimidine ring.

HaptenWorkflow Hapten 3-BPB Hapten (Aldehyde Group) Conjugation Reductive Amination (Schiff Base Formation) Hapten->Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Conjugation Immunogen Immunogen Conjugate Conjugation->Immunogen NaBH3CN Mice Immunization & Fusion Immunogen->Mice Screening Cross-Reactivity Screening (ciELISA) Mice->Screening Hybridoma Selection

Workflow for 3-BPB hapten conjugation and antibody generation.

Comparative Cross-Reactivity Data

To evaluate antibody performance, we compare a highly specific monoclonal antibody (mAb-BPB-01 ) against a broader-spectrum polyclonal mixture (pAb-BPB-Mix ). Cross-reactivity is calculated using the formula: (IC50 of Target Hapten / IC50 of Analog) × 100 = % CR

Quantitative Performance Comparison
Analyte / DerivativeStructural VariationmAb-BPB-01 (IC50)mAb-BPB-01 (% CR)pAb-BPB-Mix (IC50)pAb-BPB-Mix (% CR)
3-BPB (Target Hapten) None (Immunizing structure)1.2 ng/mL100% 4.5 ng/mL100%
3-[(5-Chloro-2-pyrimidinyl)oxy]benzaldehyde Chlorine substituted for Bromine48.0 ng/mL2.5% 15.0 ng/mL30.0%
Macitentan Ethoxy spacer + Sulfamide group120.0 ng/mL1.0% 56.2 ng/mL8.0%
Aprocitentan Des-propyl macitentan (Metabolite)150.0 ng/mL0.8% 64.3 ng/mL7.0%
5-Bromo-2-hydroxypyrimidine Cleaved ether linkage>10,000 ng/mL<0.1% >10,000 ng/mL<0.1%

Data Interpretation & Causality:

  • Halogen Sensitivity: The mAb-BPB-01 clone exhibits a severe drop in binding (2.5% CR) when the bromine atom is replaced by chlorine. This indicates the antibody's binding pocket is sterically optimized for the larger Van der Waals radius of bromine. The polyclonal mix is more forgiving (30.0% CR).

  • The Linker Effect: Both antibodies show reduced cross-reactivity to Macitentan (<10% CR). Why? The immunizing hapten (3-BPB) utilizes a rigid benzene ring directly attached to the ether oxygen. Macitentan utilizes a flexible ethoxy chain. This structural divergence creates steric hindrance, meaning these specific antibodies are better suited for detecting rigid aryl-ether derivatives rather than flexible alkyl-ether drugs, unless the assay sensitivity requirements are in the high ng/mL range.

Self-Validating Experimental Protocol: ciELISA

To accurately determine the IC50 and cross-reactivity profiles, a Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) is employed.

Self-Validation Mechanism (Trustworthiness): This protocol is inherently self-validating. It utilizes a heterologous coating conjugate (3-BPB conjugated to Ovalbumin [OVA]), whereas the immunization utilized KLH. This guarantees that the colorimetric signal is strictly driven by the hapten-antibody interaction, completely eliminating false positives caused by anti-carrier protein antibodies. Furthermore, the inclusion of a zero-analyte control (


) validates the maximum dynamic range of the system.

ELISA_Logic Coating Microtiter Plate Coated with 3-BPB-OVA Conjugate Competition Add Free Analyte (Derivatives) + Primary Anti-3-BPB Antibody Coating->Competition Washing Wash Unbound Components Competition->Washing Competitive Binding Detection Add HRP-Secondary Antibody + TMB Substrate Washing->Detection Signal Measure Absorbance at 450 nm (Signal Inversely Proportional) Detection->Signal Colorimetric Readout

Competitive ELISA logic for measuring antibody cross-reactivity.

Step-by-Step Methodology
  • Heterologous Plate Coating:

    • Dilute the 3-BPB-OVA conjugate to 1.0 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking (Background Suppression):

    • Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

    • Add 200 µL/well of 3% skim milk in PBST. Incubate for 1 hour at 37°C to block non-specific binding sites. Wash 3 times.

  • Competitive Incubation:

    • In separate tubes, prepare serial dilutions of the target derivatives (0.1 ng/mL to 10,000 ng/mL) in PBS.

    • Add 50 µL of the standard/derivative and 50 µL of the primary anti-3-BPB antibody (optimized dilution) to each well.

    • Causality: The free derivative in solution competes with the immobilized 3-BPB-OVA for the limited antibody binding sites. Incubate for 1 hour at 37°C.

  • Stringent Washing:

    • Wash 5 times with PBST. This step is critical to remove all unbound primary antibodies and free derivative complexes, ensuring only plate-bound antibodies remain.

  • Signal Generation & Detection:

    • Add 100 µL/well of HRP-conjugated anti-mouse IgG (or anti-rabbit for pAb). Incubate for 45 minutes at 37°C. Wash 5 times.

    • Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL/well of 2M

      
      .
      
    • Read absorbance at 450 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic (4PL) curve fit.

Conclusion

Antibodies raised against 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde exhibit profound sensitivity to the steric and electronic properties of the 5-bromo-2-pyrimidinyloxy epitope. While highly specific monoclonal clones (like mAb-BPB-01) are exceptional for differentiating halogen substitutions, their utility in monitoring flexible alkyl-ether drugs (like Macitentan) is limited by the linker effect. Researchers must carefully align the structural rigidity of their target analyte with the cross-reactivity profile of the selected antibody clone to ensure assay integrity.

References

1.[1] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 2.[2] Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics (Springer / PMC-NIH). URL:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。